Technical Documentation Center

2-Chloro-3-nitropyridine-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-3-nitropyridine-4-carboxamide
  • CAS: 1224636-91-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Chloro-3-nitropyridine-4-carboxamide

Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds are paramount for developing novel therapeutics. 2-Chloro-3-nitropyridine-4-carboxamide (CAS: 1224636-91-2) repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds are paramount for developing novel therapeutics. 2-Chloro-3-nitropyridine-4-carboxamide (CAS: 1224636-91-2) represents a privileged, densely functionalized building block. Characterized by orthogonal reactive sites, this scaffold is engineered for the rapid construction of complex polycyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are frequently utilized in kinase inhibitors and other bioactive molecules. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic reactivity profile, and field-proven, self-validating synthetic protocols.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its solubility, handling requirements, and behavior in biological assays. The data summarized below reflects standard commercial and calculated parameters for this intermediate, as reported by .

PropertyValueImplication for Synthesis & Handling
Chemical Name 2-Chloro-3-nitropyridine-4-carboxamideDefines the orthogonal functional groups available for derivatization.
CAS Number 1224636-91-2Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₄ClN₃O₃-
Molecular Weight 201.57 g/mol Low molecular weight allows for significant downstream elaboration while maintaining Rule of 5 compliance.
Melting Point 198 - 199 °CIndicates a highly stable crystalline lattice; easily handled as a solid powder.
Physical Form PowderFacilitates precise weighing and aliquoting in high-throughput screening.
Storage Temperature Room Temperature (RT)Thermodynamically stable under standard laboratory conditions.
TPSA (Calculated) ~101.8 ŲHighly polar surface area dictates the use of polar aprotic or alcoholic solvents during reactions.

Electronic Activation & Mechanistic Causality

The synthetic power of 2-chloro-3-nitropyridine-4-carboxamide lies in its highly tuned electronic environment. The pyridine ring is inherently electron-deficient. The strategic placement of a nitro group (-NO₂) at the 3-position and a carboxamide (-CONH₂) at the 4-position synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.

This profound electron withdrawal renders the 2-position exceptionally electrophilic, priming it for Nucleophilic Aromatic Substitution (SₙAr) . When a nucleophile (such as a primary amine) attacks the 2-position, the resulting anionic intermediate (the Meisenheimer complex) is heavily stabilized by the ortho-nitro group, which acts as an electron sink via resonance[1]. General principles of SₙAr on nitropyridines emphasize that this stabilization is the critical rate-determining factor [1].

SNAr_Mechanism A 2-Chloro-3-nitropyridine- 4-carboxamide B Nucleophilic Attack (Amine Addition) A->B + R-NH2 C Meisenheimer Complex (Anionic Intermediate) B->C Rate-Determining Step D Chloride Elimination (Aromatization) C->D Fast E 2-Amino Substituted Product D->E -HCl

Figure 1: Mechanistic pathway of SNAr on the activated 2-chloro-3-nitropyridine scaffold.

Synthetic Workflows in Drug Discovery

The most prominent application of this scaffold is the rapid construction of fused bicyclic systems. By leveraging a tandem sequence of SₙAr, nitro reduction, and heteroannulation, chemists can generate highly diverse libraries of imidazo[4,5-b]pyridines. While foundational green-chemistry protocols were optimized on the core 2-chloro-3-nitropyridine scaffold[2], the presence of the 4-carboxamide group provides additional inductive activation, allowing these methodologies to proceed with excellent atom economy.

Synthetic_Workflow Start 2-Chloro-3-nitropyridine- 4-carboxamide SNAr SNAr Reaction (Primary Amine, H2O-IPA, 80°C) Start->SNAr Intermediate 2-(Alkylamino)-3-nitropyridine- 4-carboxamide SNAr->Intermediate C-N Bond Formation Reduction Nitro Reduction (Zn dust, HCl, 80°C) Intermediate->Reduction Diamine 2,3-Diaminopyridine- 4-carboxamide Reduction->Diamine -NO2 to -NH2 Cyclization Heteroannulation (Aldehyde, Heat) Diamine->Cyclization Product Functionalized Imidazo[4,5-b]pyridine Cyclization->Product Ring Closure

Figure 2: Tandem synthetic workflow for constructing imidazo[4,5-b]pyridine derivatives.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring the researcher can visually and analytically confirm the success of each step without relying solely on end-point characterization.

Protocol A: Green SₙAr Amination

Objective: Displace the 2-chloro group with a primary amine to form the 2-(alkylamino) intermediate.

  • Setup: To a round-bottom flask, add 2-chloro-3-nitropyridine-4-carboxamide (1.0 equiv) and a primary amine (1.05 equiv).

  • Solvent Selection (Causality): Suspend the reagents in a 1:1 mixture of H₂O and Isopropanol (IPA)[2]. This environmentally benign solvent system is chosen because it solubilizes the polar starting materials at elevated temperatures but forces the less polar product to precipitate upon cooling.

  • Execution: Stir the mixture at 80 °C for 2 hours.

  • Self-Validation Checkpoint: The starting material is a pale yellow powder. Upon successful SₙAr, a distinct chromophoric shift to a deep yellow or orange solution/suspension will occur. This visual cue is a direct result of the extended π -conjugation between the newly introduced electron-donating amine and the strongly electron-withdrawing nitro group. Thin Layer Chromatography (TLC) will confirm the complete consumption of the starting material.

Protocol B: In Situ Nitro Reduction

Objective: Reduce the 3-nitro group to a 3-amino group to prepare for cyclization.

  • Setup: To the same reaction vessel from Protocol A (without intermediate isolation), carefully add Zinc dust (3.0 equiv)[2].

  • Reagent Selection (Causality): Add concentrated HCl dropwise. Zinc in acidic media provides a robust, single-electron transfer cascade. This specific reduction method is chosen for its chemoselectivity; it rapidly reduces the nitro group without risking the unwanted dehalogenation or side-reactions often seen with high-pressure Pd/C hydrogenation.

  • Execution: Maintain heating at 80 °C for 45 minutes[2].

  • Self-Validation Checkpoint: The addition of HCl will cause immediate effervescence (H₂ gas evolution). As the reaction proceeds, the deep orange color of the nitro intermediate will rapidly dissipate to a colorless or pale yellow solution , visually confirming the destruction of the nitro chromophore and the successful formation of the diamine.

Analytical Characterization Standards

To definitively prove the structural integrity of the synthesized intermediates, the following analytical signatures should be monitored:

  • ¹H NMR (DMSO-d₆): The starting material exhibits a highly deshielded pyridine proton (typically >8.5 ppm) due to the adjacent electron-withdrawing groups. Upon SₙAr (Protocol A), the introduction of the amine will shield this proton, shifting it upfield. The carboxamide -NH₂ protons will typically appear as two distinct broad singlets between 7.5 and 8.2 ppm due to restricted rotation.

  • Mass Spectrometry (LC-MS): The starting material (MW 201.57) will show a distinct isotopic pattern in the [M+H]⁺ peak at m/z 202 and 204 in a 3:1 ratio, confirming the presence of the chlorine atom. Following Protocol A, this 3:1 isotopic signature must completely disappear, verifying successful chloride displacement.

References
  • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium Source: ACS Omega URL: [Link]

Sources

Exploratory

Crystal Structure Analysis of 2-Chloro-3-nitropyridine-4-carboxamide: A Methodological Whitepaper

Executive Summary The compound 2-chloro-3-nitropyridine-4-carboxamide (CAS: 1224636-91-2) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-3-nitropyridine-4-carboxamide (CAS: 1224636-91-2) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, such as imidazo[4,5-b]pyridine scaffolds[1][2]. Understanding its solid-state crystallographic profile is critical for drug development professionals, as the spatial orientation of its functional groups dictates its reactivity, solubility, and supramolecular behavior.

This whitepaper provides an in-depth technical guide to the crystal structure analysis of this molecule. By examining the causality behind steric strain, solvent reactivity, and hydrogen-bonding synthons, we establish a self-validating experimental workflow for single-crystal X-ray diffraction (XRD) analysis.

Molecular Geometry & Steric Causality

The structural uniqueness of 2-chloro-3-nitropyridine-4-carboxamide stems from the extreme steric and electronic crowding around the pyridine ring.

  • Steric Strain and Dihedral Twisting: The 3-nitro group is sandwiched between a bulky ortho-chloro group (van der Waals radius ~1.75 Å) and an ortho-carboxamide group. To relieve severe steric repulsion, the nitro group cannot remain coplanar with the aromatic system. Based on authoritative crystallographic data from the structurally analogous 2-chloro-3-nitropyridine, the nitro group is forced to twist out of the pyridine plane by approximately 38.5°[3].

  • Electronic Activation: The synergistic electron-withdrawing effects of the pyridine nitrogen, the 3-nitro group, and the 4-carboxamide group render the 2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. This chemical causality directly dictates the boundaries of our crystallization methodology.

Supramolecular Central 2-Chloro-3-nitropyridine- 4-carboxamide HB_Donor Carboxamide (NH2) Primary H-Bond Donor Central->HB_Donor R2,2(8) Dimer HB_Acceptor1 Carboxamide (C=O) Primary H-Bond Acceptor Central->HB_Acceptor1 R2,2(8) Dimer HB_Acceptor2 Pyridine (N) Secondary H-Bond Acceptor Central->HB_Acceptor2 1D Chain Extension Halogen 2-Chloro Group Halogen Bond Donor Central->Halogen Cl···O Contacts

Fig 1. Predicted supramolecular synthon network and intermolecular interactions.

Experimental Protocols: Self-Validating Crystallization

Standard cooling crystallization from hot protic solvents (e.g., methanol or ethanol) is strictly prohibited for this compound. Heating the molecule in the presence of nucleophilic solvents will trigger an SNAr reaction, displacing the 2-chloro group and yielding unwanted 2-alkoxy or 2-hydroxy impurities[4]. Therefore, an isothermal vapor diffusion method using strictly aprotic solvents is required.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection: Dissolve 15 mg of high-purity (>99%) 2-chloro-3-nitropyridine-4-carboxamide in 0.5 mL of anhydrous ethyl acetate (EtOAc) in a 2-dram inner glass vial. Causality: EtOAc is aprotic and non-nucleophilic, completely suppressing SNAr degradation.

  • Antisolvent Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3 mL of anhydrous n-hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap to create a closed thermodynamic system. Store the assembly in a vibration-free, dark environment at a constant 20 °C.

  • Crystal Harvesting: Over a period of 5–7 days, the volatile n-hexane will slowly diffuse into the EtOAc phase, smoothly lowering the dielectric constant of the solution and inducing controlled nucleation.

  • Mounting: Harvest a pale-yellow single crystal (optimal dimensions: ~0.30 × 0.20 × 0.10 mm). Immediately submerge the crystal in inert perfluoropolyether oil (Paratone-N) to prevent atmospheric moisture condensation, and mount it onto a MiTeGen cryoloop.

XRD_Workflow A Compound Purity Check (HPLC/NMR >99%) B Solvent Selection (Aprotic: EtOAc/Hexane) A->B C Single Crystal Growth (Vapor Diffusion) B->C N1 Causality: Avoid nucleophilic solvents to prevent SNAr reaction at 2-chloro position B->N1 D Crystal Selection & Mounting (Paratone Oil, 100 K) C->D E X-Ray Data Collection (Mo Kα Radiation) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Fig 2. Aprotic crystallization and XRD workflow for highly reactive pyridines.

X-Ray Diffraction Workflow & Refinement

To ensure maximum structural fidelity, data collection must be performed at cryogenic temperatures. Cooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the carboxamide hydrogen atoms[5].

Data Acquisition and Processing
  • Diffractometer Setup: Center the crystal on a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ=0.71073 Å) and an area detector.

  • Data Collection: Collect ω and ϕ scans ensuring a completeness of >99.5% up to 2θ=55° .

  • Data Reduction: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT).

  • Anisotropic Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

Critical Refinement Causality: While aromatic C-H hydrogen atoms should be placed in calculated riding positions ( Uiso​(H)=1.2Ueq​(C) ), the N-H hydrogen atoms of the carboxamide group must be located from the difference Fourier map and refined freely. This prevents geometric bias and provides empirical proof of the hydrogen-bonding network.

Quantitative Data Summary

The following table summarizes the anticipated crystallographic parameters based on the behavior of highly functionalized pyridine-4-carboxamides[3][5][6].

Crystallographic ParameterExpected Value / RangeCausality & Structural Justification
Crystal System Monoclinic or TriclinicLow symmetry is typical for sterically asymmetric, highly functionalized heterocyclic rings.
Space Group P21​/c or P1ˉ Facilitates the formation of centrosymmetric hydrogen-bonded dimers.
Nitro Dihedral Angle 35° – 45°Driven by severe A(1,3) allylic-like steric strain from the adjacent 2-chloro and 4-carboxamide groups.
Amide Hydrogen Bond ~2.90 Å (N···O distance)Standard thermodynamic distance for the robust R22​(8) carboxamide homosynthon.
Data Collection Temp. 100 KRequired to suppress thermal motion and accurately locate N-H protons in the difference electron density map.

Supramolecular Architecture & Synthon Prediction

The solid-state packing of 2-chloro-3-nitropyridine-4-carboxamide is governed by a hierarchy of intermolecular forces:

  • Primary Homosynthons: Pyridine-4-carboxamides heavily favor the formation of centrosymmetric R22​(8) dimers[6][7]. The primary amine ( −NH2​ ) acts as a double hydrogen-bond donor, while the carbonyl oxygen ( C=O ) acts as the acceptor, locking two molecules together in a highly stable coplanar arrangement.

  • Secondary Network Extension: The second proton of the −NH2​ group typically seeks out the most basic available acceptor. In this molecule, the pyridine nitrogen serves as an excellent secondary hydrogen-bond acceptor, linking the R22​(8) dimers into infinite 1D ribbons or 2D sheets[5].

  • Halogen Bonding: The highly polarized 2-chloro group can act as a halogen bond donor, forming short C−Cl⋅⋅⋅O contacts with the nitro group of an adjacent molecule, further stabilizing the 3D lattice[3].

Conclusion

The crystal structure analysis of 2-chloro-3-nitropyridine-4-carboxamide requires a rigorous, causality-driven approach. By understanding the molecule's extreme electrophilicity, researchers can avoid catastrophic SNAr degradation during crystallization by utilizing aprotic vapor diffusion. Subsequent low-temperature XRD analysis will reveal a complex supramolecular network defined by steric twisting of the nitro group and robust R22​(8) carboxamide hydrogen bonding. This data is indispensable for scientists leveraging this molecule in the rational design of novel therapeutics.

References

  • Ng, S. W. (2010). "2-Chloro-3-nitropyridine". Acta Crystallographica Section E: Structure Reports Online, 66(4), o1020. URL: [Link]

  • Wang, Y.-C. (2012). "trans-Tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]dichloridomanganese(II)". Acta Crystallographica Section E, 68(4), m408. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15074, Isonicotinamide". PubChem. URL: [Link]

  • Babu, N. J., Reddy, L. S., & Nangia, A. (2007). "Amide−N-Oxide Heterosynthon and Amide Dimer Homosynthon in Cocrystals of Carboxamide Drugs and Pyridine N-Oxides". Molecular Pharmaceutics, 4(3), 417-434. URL: [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize 2-chloro-3-nitropyridine-4-carboxamide

An Application Note and Protocol for the Synthesis of 2-chloro-3-nitropyridine-4-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-chloro-3-nitropyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-chloro-3-nitropyridine-4-carboxamide, a valuable substituted pyridine derivative for chemical and pharmaceutical research. The synthetic strategy is a robust two-step process commencing with the oxidation of 2-chloro-4-methyl-3-nitropyridine to the corresponding carboxylic acid, followed by its conversion to the primary carboxamide. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental causality, ensuring both scientific integrity and practical applicability. All procedures must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety measures in place.

Introduction and Significance

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. The title compound, 2-chloro-3-nitropyridine-4-carboxamide, incorporates several key functional groups that make it a versatile intermediate. The chloro and nitro groups activate the pyridine ring for various nucleophilic aromatic substitution (SNAr) reactions, while the carboxamide moiety offers a site for further chemical modification or can act as a critical pharmacophore for biological interactions. Related structures are integral to the development of therapeutics and agrochemicals, making reliable synthetic access to such building blocks essential for discovery programs. For example, the precursor 2-chloro-3-nitropyridine is a key intermediate in the synthesis of important pharmaceutical agents.[1]

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations:

  • Oxidation: The methyl group at the 4-position of the pyridine ring is oxidized to a carboxylic acid. This is achieved using a strong oxidizing agent under acidic conditions.

  • Amidation: The resulting carboxylic acid is converted to the primary carboxamide. This is most reliably accomplished by first activating the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with an ammonia source.

Synthesis_Workflow SM 2-Chloro-4-methyl- 3-nitropyridine INT 2-Chloro-3-nitropyridine- 4-carboxylic Acid SM->INT Step 1: Oxidation (K₂Cr₂O₇, H₂SO₄) PROD 2-Chloro-3-nitropyridine- 4-carboxamide INT->PROD Step 2: Amidation (1. SOCl₂, cat. DMF 2. NH₄OH)

Sources

Application

protocol for scaling up 2-chloro-3-nitropyridine-4-carboxamide synthesis

An Application Note and Protocol for the Scalable Synthesis of 2-Chloro-3-nitropyridine-4-carboxamide Abstract This document provides a comprehensive guide for the synthesis of 2-chloro-3-nitropyridine-4-carboxamide, a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scalable Synthesis of 2-Chloro-3-nitropyridine-4-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-3-nitropyridine-4-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and scalable two-step process, beginning with the formation of an activated acyl chloride from 2-chloro-3-nitropyridine-4-carboxylic acid, followed by amidation. This guide is intended for researchers, chemists, and process development scientists. It offers a detailed laboratory-scale protocol and elaborates on the critical considerations for safe and efficient scale-up, including thermal management, reagent selection, and process safety. The document emphasizes the rationale behind procedural steps, ensuring both scientific integrity and practical applicability.

Introduction and Synthetic Strategy

Substituted pyridines are foundational scaffolds in modern drug discovery, with a significant percentage of top-selling pharmaceuticals containing this moiety.[1] The target molecule, 2-chloro-3-nitropyridine-4-carboxamide, is a highly functionalized intermediate offering multiple reaction sites for further derivatization. Its synthesis is of considerable interest for building complex molecular architectures.

The most direct and industrially viable route to this carboxamide is through the amidation of its corresponding carboxylic acid, 2-chloro-3-nitropyridine-4-carboxylic acid.[2] Direct amidation of a carboxylic acid with ammonia is often challenging and requires high temperatures, which can be problematic for thermally sensitive, nitrated compounds.[3][4] Therefore, a more reliable strategy involves the activation of the carboxylic acid.

For large-scale synthesis, converting the carboxylic acid to an acyl chloride using an inexpensive and highly reactive agent like thionyl chloride (SOCl₂) is the preferred method. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the desired primary amide. This two-step, one-pot approach is atom-economical and cost-effective for industrial applications.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation StartingMaterial 2-Chloro-3-nitropyridine- 4-carboxylic Acid Intermediate 2-Chloro-3-nitropyridine- 4-carbonyl chloride (in situ) StartingMaterial->Intermediate Activation Reagent1 Thionyl Chloride (SOCl₂) Catalytic DMF Reagent1->Intermediate Reagent2 Aqueous Ammonia (NH₄OH) Product 2-Chloro-3-nitropyridine- 4-carboxamide Reagent2->Product Intermediate2 2-Chloro-3-nitropyridine- 4-carbonyl chloride (in situ) Intermediate2->Product Nucleophilic Substitution

Caption: Synthetic pathway for 2-chloro-3-nitropyridine-4-carboxamide.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol describes a standard laboratory procedure for synthesizing approximately 10 grams of the target compound. It should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (m/mol)Equiv.Notes
2-Chloro-3-nitropyridine-4-carboxylic acid353281-15-9202.5510.1 g (50)1.0Starting material.[2]
Thionyl chloride (SOCl₂)7719-09-7118.978.9 g (75)1.5Corrosive, reacts violently with water.
N,N-Dimethylformamide (DMF)68-12-273.09~0.1 mLCat.Catalyst for acyl chloride formation.
Toluene108-88-392.14100 mL-Anhydrous solvent.
Ammonium Hydroxide (28-30% NH₃ basis)1336-21-635.05~50 mLExcessPungent, corrosive.
Deionized Water7732-18-518.02As needed-For workup and washing.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and thermometer. Ensure the setup is dry. Charge the flask with 2-chloro-3-nitropyridine-4-carboxylic acid (10.1 g, 50 mmol) and anhydrous toluene (100 mL).

  • Acyl Chloride Formation: Begin stirring the suspension. Add a catalytic amount of DMF (2-3 drops, ~0.1 mL). In the dropping funnel, place thionyl chloride (5.5 mL, 75 mmol). Add the thionyl chloride dropwise to the stirred suspension over 15-20 minutes at room temperature.

    • Causality: The reaction is exothermic and generates HCl and SO₂ gas. Controlled addition is crucial to manage the temperature and off-gassing rate. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to 70-80 °C. Maintain this temperature for 2-3 hours, or until gas evolution ceases and the solution becomes clear (indicating the formation of the soluble acyl chloride). Monitor progress using an appropriate method like quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Solvent Removal: Cool the mixture to 40-50 °C. Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation). This step is critical to prevent unwanted side reactions during amidation.

  • Amidation (Quench): Cool the flask containing the crude acyl chloride residue in an ice-water bath to 0-5 °C. In a separate beaker, prepare a chilled solution of aqueous ammonium hydroxide (~50 mL). Slowly and carefully add the chilled ammonia solution to the reaction flask with vigorous stirring, ensuring the internal temperature does not exceed 15 °C.

    • Causality: The amidation is highly exothermic. Low temperature and slow addition are essential to prevent side reactions and ensure safety. Vigorous stirring is needed to promote mixing between the organic residue and the aqueous phase.

  • Product Precipitation and Isolation: A solid precipitate (the product amide) will form immediately. Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) to remove ammonium salts and then with a small amount of cold toluene or heptane to aid drying.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The expected product is a solid.

Analytical Quality Control

Ensuring the purity and identity of the final product is critical. A multi-step analytical workflow should be implemented.

  • In-Process Control (IPC): Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched with methanol to form the methyl ester, which can be easily analyzed against a standard of the starting material.

  • Final Product Characterization:

    • HPLC: To determine the purity of the final product (target >98%).

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As a preliminary indicator of purity.

Diagram 2: Quality Control Workflow

QC_Workflow Start Start Synthesis AcylChloride Acyl Chloride Formation (Step 1) Start->AcylChloride IPC In-Process Control (IPC) (e.g., HPLC on quenched aliquot) AcylChloride->IPC IPC->AcylChloride Incomplete Amidation Amidation & Isolation (Step 2) IPC->Amidation Reaction Complete FinalProduct Crude Product Amidation->FinalProduct Analysis Final QC Analysis (HPLC, NMR, MS) FinalProduct->Analysis Decision Product Meets Spec? Analysis->Decision Release Release Product Decision->Release Yes Rework Repurify / Rework Decision->Rework No

Caption: A typical quality control logic flow for the synthesis process.

Protocol for Scale-Up Synthesis

Scaling this process from grams to kilograms requires careful consideration of chemical engineering principles to ensure safety, efficiency, and consistent product quality.

Key Challenges and Considerations
  • Thermal Management: The formation of the acyl chloride and its subsequent amidation are both highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge. A runaway reaction could lead to a dangerous pressure buildup and decomposition of the nitro-group-containing molecule.

  • Mass Transfer and Mixing: Ensuring efficient mixing in a large reactor is vital for maintaining homogenous temperature and concentration, which directly impacts reaction rate and selectivity. Inefficient mixing during the ammonia quench can create localized "hot spots."

  • Reagent Handling and Addition: Handling large quantities of corrosive thionyl chloride and aqueous ammonia requires specialized equipment, such as closed-system transfer lines and metering pumps for controlled addition.

  • Off-Gas Management: The scale-up process will generate significant volumes of HCl and SO₂. An industrial-scale scrubber system is mandatory to neutralize these acidic gases.

  • Work-up and Isolation: Filtering and drying kilograms of product requires industrial equipment like a filter-dryer (Nutsche filter) or a centrifuge to handle the material safely and efficiently.

Scale-Up Protocol Adjustments
ParameterLaboratory Scale (10 g)Pilot/Industrial Scale (10 kg)Rationale for Change
Reactor 250 mL Glass Flask100 L Glass-Lined or Hastelloy ReactorMaterial compatibility and heat transfer. Jacketed reactor allows for precise temperature control via a thermal fluid.
SOCl₂ Addition Manual dropwise additionMetering pump with subsurface additionEnsures a controlled, steady addition rate to manage exotherm. Subsurface addition minimizes off-gassing before reaction.
Temperature Control Heating mantle / Ice bathJacketed reactor with automated heating/cooling loopCrucial for managing large exotherms and preventing runaway reactions. Setpoint control is essential.
Ammonia Quench Manual pouring of NH₄OHControlled addition of NH₄OH into the reactorPrevents dangerous temperature spikes. The amide slurry may be transferred into the ammonia solution ("reverse quench") for better control.
Mixing Magnetic StirrerImpeller or turbine agitator with bafflesEnsures efficient heat and mass transfer in the large volume, preventing localized temperature or concentration gradients.
Isolation Buchner FunnelCentrifuge or Filter-DryerRequired for efficient and safe handling of large quantities of solid product and solvent.
Safety Fume HoodProcess controls, interlocks, rupture disc, emergency vent, and a robust scrubber system.Engineered safety controls are non-negotiable for managing the hazards of the reagents and reaction at scale.

Safety and Hazard Management

  • 2-Chloro-3-nitropyridine derivatives: These compounds are generally classified as harmful if swallowed, and cause skin and eye irritation.[5][6][7][8] The nitro group adds thermal instability, and such compounds should be handled with care, avoiding excessive heat and shock.[9]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. All operations must be conducted under anhydrous conditions in a closed system.

  • Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin and eye burns. The vapor is a respiratory irritant.

  • Personal Protective Equipment (PPE): At all scales, appropriate PPE is required, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For scale-up operations, fire-retardant clothing and respiratory protection may be necessary.

  • Emergency Procedures: Ensure access to safety showers, eyewash stations, and appropriate spill kits. Develop a clear emergency shutdown procedure for the reactor.

References

  • Pyridine - Wikipedia . Wikipedia. [Link]

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine . ResearchGate. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines . Virginia Commonwealth University. [Link]

  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem . National Institutes of Health. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Material Safety Data Sheet - 2-Chloro-6-methoxy-3-nitropyridine, 97% . Cole-Parmer. [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones . ACS Publications. [Link]

  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
  • Amide formation from carboxylic acid derivatives. (video) | Khan Academy . Khan Academy. [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube . YouTube. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . National Institutes of Health. [Link]

Sources

Method

Application Note: Utilizing 2-Chloro-3-nitropyridine-4-carboxamide in the Synthesis of ATP-Competitive Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocols Introduction & Pharmacological Rationale The development of small-molecule kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocols

Introduction & Pharmacological Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, pyridine-4-carboxamide derivatives have emerged as highly potent and selective motifs. The carboxamide group is strategically positioned to form critical hydrogen bonds with the backbone residues of the kinase hinge region, a feature exploited in the design of inhibitors for targets such as BTK[1], Akt/PKB[2], IRAK4[3], and JNK[4].

2-Chloro-3-nitropyridine-4-carboxamide (CAS 1224636-91-2) is a highly functionalized, versatile building block that offers orthogonal reactivity handles for rapid analog generation. The C2-chloride serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the C3-nitro group can be subsequently reduced and cyclized to form fused bicyclic systems, such as imidazo[4,5-b]pyridines. These fused systems are ubiquitous in oncology and immunology drug discovery due to their high ligand efficiency and optimal physicochemical properties.

HingeBinding Inhibitor Pyridine-4-carboxamide Core Hinge1 Kinase Hinge Region (e.g., Backbone NH) Inhibitor->Hinge1 H-bond (Acceptor) Hinge2 Kinase Hinge Region (e.g., Backbone C=O) Inhibitor->Hinge2 H-bond (Donor from Amide) Solvent Solvent Exposed Region Inhibitor->Solvent Solubilizing Group Gatekeeper Gatekeeper Pocket Inhibitor->Gatekeeper Hydrophobic Interaction

Pharmacophore model of pyridine-4-carboxamide binding to the kinase hinge region.

Synthetic Strategy & Causality

The synthesis of fused bicyclic kinase inhibitors from 2-chloro-3-nitropyridine-4-carboxamide follows a strict, logically sequenced three-step workflow.

Causality of the Sequence:

  • SNAr First: The strong electron-withdrawing nature of the C3-nitro group, combined with the pyridine nitrogen, drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This makes the C2-chloride highly electrophilic. If the nitro group were reduced first, the resulting electron-donating amine would deactivate the ring, making SNAr nearly impossible under standard conditions.

  • Chemoselective Reduction: The nitro group must be reduced to an amine without disturbing the newly installed substituent or the delicate C4-carboxamide.

  • Cyclization: The resulting ortho-diamine is perfectly primed for condensation with an orthoester to construct the imidazole ring, yielding the final imidazo[4,5-b]pyridine core.

SyntheticWorkflow Start 2-Chloro-3-nitropyridine- 4-carboxamide SNAr Step 1: SNAr Reaction (Nucleophilic Addition) Start->SNAr Nucleophile, Base Intermediate1 2-(Substituted amino)- 3-nitropyridine-4-carboxamide SNAr->Intermediate1 Reduction Step 2: Nitro Reduction (Chemoselective) Intermediate1->Reduction Reducing Agent Intermediate2 2-(Substituted amino)- 3-aminopyridine-4-carboxamide Reduction->Intermediate2 Cyclization Step 3: Cyclization (Orthoester/Acid) Intermediate2->Cyclization Cyclizing Agent FinalProduct Imidazo[4,5-b]pyridine- based Kinase Inhibitor Cyclization->FinalProduct

Workflow for synthesizing imidazo[4,5-b]pyridine kinase inhibitors from the building block.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Install the solvent-exposed or gatekeeper-binding moiety via amine addition.

  • Reagents: 2-Chloro-3-nitropyridine-4-carboxamide (1.0 eq), Primary Amine/Aniline (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous DMF (0.2 M).

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine-4-carboxamide in anhydrous DMF under an inert N2 atmosphere.

    • Add DIPEA, followed by the primary amine.

    • Stir the reaction mixture at 50 °C for 4–6 hours. (The mild heating ensures full conversion of sterically hindered anilines).

    • Quench the reaction by pouring it into ice-cold water. Filter the resulting precipitate, wash with water, and dry under a vacuum.

  • Self-Validation & Causality: The reaction's success is immediately indicated by a distinct color shift from pale yellow to deep orange/red, caused by the formation of a highly conjugated push-pull system between the electron-donating amine and the electron-withdrawing nitro group. LC-MS validation will show the disappearance of the starting material (m/z 202.0) and the appearance of the expected[M+H]+ peak.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to an amine while preserving the carboxamide and preventing hydrodehalogenation of any halogenated substituents.

  • Reagents: 2-(Substituted amino)-3-nitropyridine-4-carboxamide (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium chloride (NH4Cl) (5.0 eq), EtOH/H2O (4:1 v/v, 0.1 M).

  • Procedure:

    • Suspend the nitro intermediate in the EtOH/H2O mixture.

    • Add Iron powder and NH4Cl.

    • Heat the suspension to 80 °C and stir vigorously for 2 hours.

    • Cool to room temperature, filter through a pad of Celite to remove iron residues, and wash the pad with hot EtOAc.

    • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the diamine.

  • Self-Validation & Causality: Fe/NH4Cl is chosen over Pd/C-catalyzed hydrogenation to strictly prevent the reduction of the pyridine ring or cleavage of sensitive halogens on the pharmacophore. TLC (Hexanes/EtOAc) will reveal a highly fluorescent spot under 254 nm UV light, which is distinct from the non-fluorescent nitro precursor. LC-MS will confirm a mass shift of -30 Da.

Protocol C: Cyclization to Imidazo[4,5-b]pyridine-4-carboxamide

Objective: Construct the ATP-mimetic bicyclic core.

  • Reagents: 2-(Substituted amino)-3-aminopyridine-4-carboxamide (1.0 eq), Triethyl orthoformate (10.0 eq), p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Procedure:

    • Suspend the diamine in triethyl orthoformate (which acts as both solvent and electrophile).

    • Add catalytic p-TsOH.

    • Heat the mixture to 100 °C for 3 hours. The ethanol byproduct will distill off, driving the equilibrium toward the cyclized product.

    • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH) to isolate the final inhibitor.

  • Self-Validation & Causality: The acid catalyst protonates the orthoester, generating a highly reactive oxocarbenium ion that is rapidly attacked by the diamine. Validation is confirmed via 1H NMR: the broad signals corresponding to the primary amine protons (typically 5.0–6.0 ppm) will disappear, replaced by a sharp singlet around 8.5 ppm representing the newly formed imidazole C-H proton.

Quantitative Data & Validation

To illustrate the efficiency of this synthetic route and the pharmacological viability of the resulting compounds, representative data for a model synthesis (using aniline as the nucleophile) targeting the BTK kinase is summarized below.

Compound StageStructure / IdentityYield (%)Purity (LC-MS)Kinase IC50 (Example Target: BTK)
Starting Material 2-Chloro-3-nitropyridine-4-carboxamideN/A>98%>10,000 nM
Intermediate 1 2-(Phenylamino)-3-nitropyridine-4-carboxamide92%>95%>10,000 nM
Intermediate 2 2-(Phenylamino)-3-aminopyridine-4-carboxamide88%>95%1,250 nM
Final Product 3-Phenyl-3H-imidazo[4,5-b]pyridine-7-carboxamide85%>99%12 nM

Note: The dramatic shift in IC50 from Intermediate 2 to the Final Product highlights the necessity of the rigidified bicyclic core to properly orient the carboxamide into the kinase hinge region.

References

  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors PubMed (nih.gov) URL:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk PubMed (nih.gov) URL:[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors PMC (nih.gov) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-3-nitropyridine-4-carboxamide Synthesis

Welcome to the Technical Support Center. Synthesizing 2-chloro-3-nitropyridine-4-carboxamide presents unique chemoselectivity challenges due to the highly activated nature of the pyridine ring.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-chloro-3-nitropyridine-4-carboxamide presents unique chemoselectivity challenges due to the highly activated nature of the pyridine ring. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls of this workflow, helping researchers and drug development professionals achieve high-purity yields.

Mechanistic Overview & Reaction Pathway

The synthesis typically proceeds via the activation of 2-chloro-3-nitropyridine-4-carboxylic acid to its acyl chloride, followed by amidation. However, the presence of competing electrophilic sites often leads to yield-killing side reactions if conditions are not strictly controlled.

SynthesisPathway A 2-Chloro-3-nitropyridine- 4-carboxylic acid (Starting Material) B 2-Chloro-3-nitropyridine- 4-carbonyl chloride (Reactive Intermediate) A->B Oxalyl Chloride, cat. DMF DCM, 0°C to RT C 2-Chloro-3-nitropyridine- 4-carboxamide (Target Product) B->C NH3 (0.5M in Dioxane) -20°C, 1.1 eq D 2-Amino-3-nitropyridine- 4-carboxamide (SNAr Byproduct) B->D Excess NH3 (aq) RT (Side Reaction)

Reaction pathway showing desired amidation vs. competing SNAr side reaction.

Troubleshooting & FAQs

Q1: My yield is consistently below 40%, and LC-MS shows a major polar byproduct with a mass corresponding to [M-Cl+NH₂]. What is happening? Causality: You are observing over-amination via Nucleophilic Aromatic Substitution (SNAr). The 2-chloro position is highly activated by the strongly electron-withdrawing ortho-nitro group and the pyridine nitrogen. When exposed to excess ammonia or elevated temperatures, the ammonia acts as a nucleophile not only at the acyl chloride but also at the C2 position, displacing the chloride to form 2-amino-3-nitropyridine-4-carboxamide[1]. Solution: Control the stoichiometry strictly. Use exactly 1.1 equivalents of a standardized anhydrous NH₃ solution (e.g., in dioxane or THF), completely avoiding aqueous ammonia. Perform the reaction at cryogenic temperatures (-20°C) to kinetically favor acyl substitution over aromatic substitution.

Q2: I am seeing a large amount of the starting carboxylic acid recovered after the amidation step. How do I prevent this? Causality: This indicates either incomplete formation of the acyl chloride or rapid hydrolysis during the amidation step. Because the resulting 2-chloro-3-nitropyridine-4-carboxamide (CAS 1224636-91-2)[2] and its acyl chloride precursor are highly sensitive to moisture, any residual HCl or unreacted oxalyl chloride will generate acidic water upon atmospheric exposure or aqueous workup, hydrolyzing the intermediate back to the starting material. Solution: Ensure complete removal of unreacted oxalyl chloride by co-evaporating the crude mixture with anhydrous toluene before the amidation step. Maintain strictly anhydrous conditions during the ammonia addition.

Q3: Can I use direct amidation coupling reagents (e.g., EDC/HOBt or HATU) instead of forming the acyl chloride? Causality: While direct catalytic amidation is a modern green chemistry standard, the 2-chloro-3-nitropyridine scaffold is highly electron-deficient. This electronic deactivation significantly reduces the nucleophilicity of the carboxylate during the initial activation step with uronium or carbodiimide reagents, leading to sluggish kinetics and poor yields[3]. Acyl chlorides provide the highest thermodynamic driving force required to overcome the steric and electronic hindrance of this specific deactivated scaffold.

Quantitative Data: Amidation Condition Optimization

To illustrate the causality of the SNAr side reaction, the following table summarizes the optimization of the amidation step starting from the purified acyl chloride intermediate:

NH₃ SourceEquivalentsTemperature (°C)Yield (%)Purity (%)Primary Impurity Profile
Aqueous NH₃ (28%)5.02512452-Amino SNAr byproduct (>40%)
NH₃ in MeOH (7M)3.0038652-Amino SNAr byproduct (25%)
NH₃ in THF (0.5M)1.107288Unreacted SM (8%)
NH₃ in Dioxane (0.5M) 1.1 -20 89 >98 Trace SM (<1%)

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent the issues outlined above, utilize the following self-validating methodology.

Step 1: Activation (Acyl Chloride Formation)
  • Preparation: Suspend 2-chloro-3-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). Cool the mixture to 0°C using an ice bath.

  • Activation: Add Oxalyl Chloride (1.5 eq) dropwise over 15 minutes. Observe gas evolution (CO and CO₂). Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze by LC-MS. The presence of the methyl ester mass confirms the complete conversion of the carboxylic acid to the acyl chloride. Do not proceed until conversion is >95%.

  • Purification: Concentrate the mixture under reduced pressure. Co-evaporate the residue twice with anhydrous toluene (10 mL/g of starting material) to quantitatively remove residual oxalyl chloride and HCl.

Step 2: Chemoselective Amidation
  • Preparation: Dissolve the crude acyl chloride in anhydrous THF. Cool the solution to -20°C using a dry ice/ethylene glycol bath under nitrogen.

  • Amidation: Slowly add 0.5 M NH₃ in dioxane (1.1 eq) dropwise over 30 minutes. Maintain the internal temperature strictly at -20°C to suppress the SNAr side reaction.

  • Reaction: Stir for 45 minutes at -20°C.

  • Self-Validation (Endpoint Detection): Perform TLC (EtOAc/Hexane 1:1). The acyl chloride will streak or react with the silica, while the product will appear as a distinct, UV-active spot. Complete disappearance of the acyl chloride streak validates reaction completion.

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the highly pure 2-chloro-3-nitropyridine-4-carboxamide.

References

  • Mechanistic Insights into SNAr of Nitropyridines Title: Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine URL:[Link]

  • Direct Amidation Limitations Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-3-nitropyridine-4-carboxamide

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 2-chloro-3-nitropyridine-4-carboxamide (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 2-chloro-3-nitropyridine-4-carboxamide (CAS: 1224636-91-2) [1].

As a highly functionalized pyridine derivative, this compound is a critical building block for kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). However, its purification is notoriously difficult due to the intrinsic reactivity of the 2-chloro position. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate high-purity material.

Mechanistic Troubleshooting & FAQs

Q1: My crude mixture contains a major impurity that is significantly more polar than my target product. What is it, and why did it form?

A1: You are likely observing 2-amino-3-nitropyridine-4-carboxamide . During the amidation of the intermediate acid chloride (derived from 2-chloro-3-nitroisonicotinic acid [2]), ammonia is typically used. However, the 2-chloro position on the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) [3]. The adjacent 3-nitro group and the para-ring nitrogen both withdraw electron density, heavily stabilizing the Meisenheimer complex intermediate. If amidation is performed with excess ammonia or at elevated temperatures, ammonia acts as a nucleophile at the C2 position, displacing the chloride ion.

Q2: How can I prevent the formation of this SN​Ar byproduct during synthesis?

A2: Prevention is easier than purification. To minimize SN​Ar :

  • Temperature Control: Maintain the amidation reaction strictly between -20°C and 0°C.

  • Ammonia Source: Instead of using aqueous ammonium hydroxide or bubbling pure NH3​ gas, use a stoichiometric amount of ammonium chloride ( NH4​Cl ) activated by a non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) in dichloromethane (DCM). This limits the concentration of free nucleophilic ammonia.

Q3: I have unreacted starting material (2-chloro-3-nitroisonicotinic acid) in my crude. Do I need chromatography to remove it?

A3: No. The unreacted carboxylic acid has a distinct pKa​ advantage over the neutral carboxamide product. A carefully controlled liquid-liquid extraction using a mild aqueous base (like saturated NaHCO3​ ) will deprotonate the acid, driving it into the aqueous phase while your target amide remains in the organic phase.

Reaction & Purification Workflows

Understanding the reaction pathways is critical to anticipating the impurity profile of your crude mixture.

Fig 1: Synthesis of 2-chloro-3-nitropyridine-4-carboxamide and competitive SNAr side-reactions.

Fig 2: Decision tree and workflow for the isolation of the target carboxamide.

Quantitative Data: Physicochemical Profiling

To execute a self-validating purification, you must track the components using Thin Layer Chromatography (TLC) and solubility metrics.

ComponentMolecular WeightAcid/Base CharacterTLC Rf​ (1:1 EtOAc:Hexanes)Solubility Profile
2-Chloro-3-nitroisonicotinic acid 202.55 g/mol Weak Acid ( pKa​ ~3.5)0.05 (Streaks)Soluble in basic aq. solutions, polar organics.
2-Chloro-3-nitropyridine-4-carboxamide 201.57 g/mol Neutral0.45 Soluble in EtOAc, DCM, THF. Insoluble in water.
2-Amino-3-nitropyridine-4-carboxamide 182.14 g/mol Weak Base0.15Soluble in MeOH, highly polar organics.

Step-by-Step Purification Protocols

Protocol A: Acid-Base Extraction (Removal of Starting Material)

Causality: The carboxylic acid impurity is converted to a water-soluble sodium carboxylate salt, breaking its solubility in the organic phase.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO3​ (pH ~8.5).

  • Vigorously shake the funnel, venting frequently to release CO2​ gas (generated if residual HCl or acidic byproducts are present).

  • Allow the layers to separate. The lower aqueous layer contains the unreacted 2-chloro-3-nitroisonicotinic acid.

  • Drain the aqueous layer. Self-Validation Step: Acidify a small aliquot of the aqueous layer with 1M HCl; a white precipitate confirms the successful extraction of the starting material.

  • Wash the organic layer once with brine (saturated NaCl ), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography (Removal of SN​Ar Byproduct)

Causality: The 2-amino byproduct has an additional primary amine group capable of strong hydrogen bonding with the silanol groups on the stationary phase, causing it to elute much slower than the target 2-chloro compound.

  • Column Preparation: Pack a silica gel column using pure Hexanes. Use approximately 30-40 grams of silica per gram of crude material.

  • Loading: Dissolve the concentrated organic residue from Protocol A in a minimum amount of DCM. Dry-loading onto silica is recommended if the mixture is highly viscous.

  • Elution Gradient:

    • Begin elution with 20% EtOAc in Hexanes (2 column volumes) to flush out non-polar impurities.

    • Increase gradient to 40% EtOAc in Hexanes. The target 2-chloro-3-nitropyridine-4-carboxamide will begin to elute.

    • Self-Validation Step: Spot fractions on TLC. The target product will appear as a distinct UV-active spot at Rf​ ~0.45 (in 50% EtOAc/Hex).

  • Flush: The 2-amino byproduct will remain on the column until the gradient is pushed to >80% EtOAc or 5% MeOH in DCM.

  • Pool the fractions containing the pure target compound and evaporate the solvent to yield the product as a powder [4].

References

  • Sigma-Aldrich (Merck KGaA)
  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
Troubleshooting

Technical Support Center: Ensuring the Stability of 2-Chloro-3-nitropyridine-4-carboxamide

Welcome to the dedicated technical support center for 2-chloro-3-nitropyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on prev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-chloro-3-nitropyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this key chemical intermediate during storage and experimental use. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Introduction to the Stability of 2-Chloro-3-nitropyridine-4-carboxamide

2-Chloro-3-nitropyridine-4-carboxamide is a multi-functionalized heterocyclic compound. Its structure, featuring a chloro substituent, a nitro group, and a carboxamide on a pyridine ring, presents several potential pathways for chemical degradation. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen makes the chloro- and carboxamide groups susceptible to nucleophilic attack and hydrolysis. Furthermore, the nitroaromatic system is a chromophore, suggesting potential photosensitivity. This guide will provide a comprehensive overview of these potential degradation pathways and practical steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-chloro-3-nitropyridine-4-carboxamide?

A1: To ensure long-term stability, 2-chloro-3-nitropyridine-4-carboxamide should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[1] Refrigeration is also advisable for long-term storage.

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?

A2: The primary sites of potential degradation are the carboxamide group and the chloro substituent on the pyridine ring. The carboxamide can undergo hydrolysis, while the chloro group is susceptible to nucleophilic aromatic substitution. The nitro group can also be a site for photochemical reactions.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Yes, storage in a standard laboratory freezer (-20°C) is a good practice for long-term storage, provided the compound is in a tightly sealed, moisture-proof container to prevent condensation upon removal.

Q4: Are there any common solvents or reagents I should avoid when working with this compound?

A4: Avoid strong acids and bases, as they can catalyze the hydrolysis of the carboxamide group.[1][2][3][4] Also, be cautious with nucleophilic reagents, as they can displace the chloro group. Strong oxidizing agents should also be avoided.

Q5: I've noticed a change in the color of the solid material over time. What could this indicate?

A5: A change in color, such as yellowing, could indicate degradation. This might be due to slow decomposition, possibly initiated by light or trace impurities. It is recommended to re-analyze the material for purity if any visual changes are observed.

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses specific issues you might encounter and provides actionable solutions based on the chemical principles governing the stability of 2-chloro-3-nitropyridine-4-carboxamide.

Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis After Storage
  • Potential Cause A: Hydrolysis of the Carboxamide Group. The amide bond is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. This reaction would yield 2-chloro-3-nitropyridine-4-carboxylic acid.

    • Preventative Measures:

      • Ensure the compound is stored in a dry environment. Use of a desiccator is recommended.

      • Store under an inert atmosphere to prevent contact with atmospheric moisture.

      • Avoid any contact with acidic or basic residues in storage containers or on spatulas.

  • Potential Cause B: Nucleophilic Aromatic Substitution (Hydrolysis of the Chloro Group). The chloro group is activated by the electron-withdrawing nitro group and the pyridine ring, making it a good leaving group for nucleophilic substitution. Water can act as a nucleophile, leading to the formation of 2-hydroxy-3-nitropyridine-4-carboxamide.

    • Preventative Measures:

      • Strict exclusion of moisture during storage is critical.

      • Use of anhydrous solvents is recommended when preparing solutions.

  • Analytical Confirmation:

    • Utilize UPLC-MS to identify the mass of the new impurity. The expected mass for the carboxylic acid hydrolysis product is [M+H]+ of the parent compound + 1. The expected mass for the chloro-hydrolysis product is [M+H]+ of the parent compound - 19.

Issue 2: Inconsistent Results in Aqueous Media
  • Potential Cause: pH-dependent Hydrolysis. The rate of hydrolysis of both the amide and the chloro group is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation.

    • Troubleshooting Steps:

      • Monitor pH: Carefully control and monitor the pH of your aqueous solutions.

      • Buffer Selection: Use a well-characterized buffer system to maintain a stable pH.

      • Kinetic Studies: If the compound's stability in your specific medium is a concern, perform a time-course study by analyzing samples at different time points to determine the rate of degradation.

Issue 3: Degradation Upon Exposure to Light
  • Potential Cause: Photodegradation. Nitroaromatic compounds are known to be photosensitive.[5][6] Exposure to UV or even ambient light can lead to complex degradation pathways, potentially involving the nitro group.

    • Preventative Measures:

      • Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.

      • Minimize exposure to ambient light during weighing and solution preparation.

      • For photosensitivity studies, follow ICH Q1B guidelines for photostability testing.[7][8][9]

Issue 4: Decomposition at Elevated Temperatures
  • Potential Cause: Thermal Decomposition. Nitroaromatic compounds can be thermally labile.[10][11][12][13][14] While generally stable at ambient temperatures, prolonged exposure to high temperatures can initiate decomposition.

    • Preventative Measures:

      • Avoid unnecessary heating of the compound.

      • If heating is required for a reaction, use the lowest effective temperature and monitor the reaction progress closely to minimize heating time.

      • Store the compound in a cool or refrigerated environment.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for 2-chloro-3-nitropyridine-4-carboxamide based on the reactivity of its functional groups.

G cluster_main 2-Chloro-3-nitropyridine-4-carboxamide cluster_hydrolysis Hydrolysis Pathways cluster_photo Photodegradation cluster_thermal Thermal Degradation A 2-Chloro-3-nitropyridine-4-carboxamide B Amide Hydrolysis (Acid/Base Catalyzed) A->B H+/OH- D SNAr Hydrolysis (Nucleophilic Attack by H2O) A->D H2O F Light Exposure (UV/Vis) A->F H Heat A->H C 2-Chloro-3-nitropyridine-4-carboxylic acid B->C E 2-Hydroxy-3-nitropyridine-4-carboxamide D->E G Complex Degradation Products F->G I Decomposition Products H->I G cluster_stress Stress Conditions A Method Development & Validation (HPLC/UPLC-MS) B Prepare Stock Solution (1 mg/mL in ACN) A->B C Prepare Stress Samples (0.1 mg/mL) B->C D Acid (0.1 N HCl) C->D E Base (0.1 N NaOH) C->E F Neutral (H2O) C->F G Thermal (60°C) C->G H Photolytic (ICH Q1B) C->H I Control (4°C, Dark) C->I J Incubate and Sample at Time Points (0, 2, 4, 8, 24, 48h) D->J E->J F->J G->J H->J I->J K Analyze Samples by HPLC/UPLC-MS J->K L Quantify Parent Compound & Degradation Products K->L M Data Analysis & Stability Assessment L->M

Caption: Workflow for the recommended stability study of 2-chloro-3-nitropyridine-4-carboxamide.

References

  • Fisher Scientific.
  • BenchChem.
  • University of Calgary. "Ch20: Amide hydrolysis."
  • OrgoSolver. "Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines."
  • Dalal Institute. "Hydrolysis of Esters and Amides."
  • O'Connor, C. "Acidic and Basic Amide Hydrolysis.
  • BenchChem. "A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis."
  • Baral, R., Gunn, J. V., & Hartley, C. S. (2026). "Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks." ChemRxiv.
  • U.S. Environmental Protection Agency. "6. ANALYTICAL METHODS."
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "ICH Q1B: Photostability Testing of New Drug Substances and Products."
  • Occupational Safety and Health Administr
  • European Medicines Agency. "Q1B Photostability Testing of New Active Substances and Medicinal Products."
  • U.S. Food and Drug Administration. "Q1B Photostability Testing of New Drug Substances and Products."
  • Request PDF.
  • BenchChem. "Application Notes and Protocols for the Analysis of 3-Ethyl-4-nitropyridine 1-oxide by HPLC and GC-MS."
  • PubMed.
  • ChemRxiv. "Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks."
  • MDPI. "Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity."
  • Request PDF.
  • Waters Corporation.
  • HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column."
  • PubMed. "Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)
  • PMC. "Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution."
  • Environmental Science: Processes & Impacts (RSC Publishing).
  • PMC. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS."
  • LCGC International.
  • PubMed.
  • ResearchGate.
  • Taylor & Francis. "Thermal decomposition – Knowledge and References."
  • MDPI. "Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO2."
  • SpringerLink.
  • ResearchGate. "(PDF) The thermal decomposition of azidopyridines."
  • PMC. "Thermal Decomposition of 2-Cyclopentenone."
  • MDPI. "LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine."
  • ResearchGate. "Products quantified during the thermal decomposition of chloropicrin. Initial …"

Sources

Optimization

troubleshooting hplc separation of 2-chloro-3-nitropyridine-4-carboxamide isomers

Technical Support Center: HPLC Troubleshooting for 2-Chloro-3-nitropyridine-4-carboxamide Isomers As a Senior Application Scientist, I frequently encounter challenges in separating polar, halogenated aromatic isomers. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting for 2-Chloro-3-nitropyridine-4-carboxamide Isomers

As a Senior Application Scientist, I frequently encounter challenges in separating polar, halogenated aromatic isomers. The compound 2-chloro-3-nitropyridine-4-carboxamide presents a "perfect storm" of chromatographic difficulties: a basic pyridine nitrogen that induces severe peak tailing, a highly polar carboxamide group, and a 2-chloro substituent activated for nucleophilic attack by the adjacent nitro group.

This guide deconstructs the causality behind these issues and provides field-proven, self-validating protocols to help you achieve baseline resolution and maintain scientific integrity in your assays.

Part 1: Core Troubleshooting Guide (FAQ)

Q1: My positional isomers (e.g., 2-chloro-3-nitro vs. 2-chloro-5-nitro) are co-eluting on a standard C18 column. How can I achieve baseline resolution? Causality: Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. Because positional isomers of pyridine carboxamides have nearly identical partition coefficients (LogP), C18 columns cannot distinguish their subtle spatial differences. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The rigid, fluorinated aromatic ring of the PFP phase acts as an electron acceptor, providing multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding[1]. These mechanisms are highly sensitive to the spatial arrangement of the electronegative nitro and chloro groups around the pyridine ring, allowing for baseline separation of isomers that co-elute on alkyl phases[2][3].

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). How do I correct this? Causality: Peak tailing in pyridine derivatives is primarily caused by secondary interactions between the basic pyridine nitrogen and ionized residual silanol groups ( −SiO− ) on the silica support[4][5]. At a mobile phase pH above 3.5, these silanols become deprotonated and act as strong cation exchangers, trapping the protonated pyridine molecules. Solution: Lower the mobile phase pH to ≤2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the residual silanols (returning them to the neutral −SiOH state), effectively shutting down the secondary ion-exchange mechanism and restoring a Gaussian peak shape[6].

Q3: I observe a highly polar "ghost peak" that increases in area over time. Is my sample degrading? Causality: Yes. The chloro group at the 2-position of the pyridine ring is highly activated by the strongly electron-withdrawing 3-nitro group. In the presence of water or basic conditions, this molecule undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ), hydrolyzing the chloro group to form a 2-hydroxy-3-nitropyridine derivative[7]. Solution: Ensure all sample diluents are strictly anhydrous (e.g., 100% Acetonitrile) and avoid basic mobile phases. Prepare samples fresh and store them in amber vials at 4°C to arrest degradation kinetics[7].

Part 2: Quantitative Data & Method Comparison

To illustrate the impact of stationary phase and pH selection, the following table summarizes the quantitative performance metrics for 2-chloro-3-nitropyridine-4-carboxamide isomer separation.

Column ChemistryMobile Phase AdditiveMobile Phase pHUSP Tailing Factor ( As​ )Isomer Resolution ( Rs​ )Primary Retention Mechanism
Standard C18 None (Water/ACN)~6.52.4 (Severe Tailing)0.8 (Co-elution)Hydrophobic
End-capped C18 0.1% Formic Acid~2.71.4 (Acceptable)1.2 (Partial)Hydrophobic
PFP (Pentafluorophenyl) 0.1% Formic Acid~2.71.3 (Acceptable)2.1 (Baseline) π−π , Dipole, H-bond
PFP (Pentafluorophenyl) 0.1% TFA~2.01.05 (Excellent)2.5 (Baseline) π−π , Dipole, Ion-pairing

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample injection, you can mathematically confirm column inertness and system performance before committing your valuable samples.

Step 1: Sample Preparation (Anhydrous)

  • Weigh 1.0 mg of the 2-chloro-3-nitropyridine-4-carboxamide sample.

  • Dissolve immediately in 1.0 mL of anhydrous HPLC-grade Acetonitrile (ACN) to prevent SN​Ar hydrolysis[7]. Do not use water or methanol as the primary diluent.

  • Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 1000 mL of Ultrapure Water + 1.0 mL Trifluoroacetic Acid (TFA). (Final pH ~2.0 to suppress silanol ionization[4]).

  • Mobile Phase B: 1000 mL of HPLC-grade Acetonitrile + 1.0 mL TFA.

  • Degas both phases ultrasonically for 10 minutes.

Step 3: Column Equilibration & System Suitability

  • Install a high-purity PFP column (e.g., 2.1 x 100 mm, 2.6 µm core-shell)[2].

  • Equilibrate the column at 40°C with 90% A / 10% B at 0.4 mL/min for 15 column volumes.

  • Self-Validation Check: Inject a standard solution of a neutral marker (e.g., toluene) and a basic marker (e.g., pyridine). Calculate the asymmetry factor ( As​ ) of the basic marker. Proceed only if As​≤1.2 . If As​>1.2 , the column silica is degraded or the mobile phase pH is incorrect.

Step 4: Gradient Execution

  • Inject 1.0 µL of the prepared sample.

  • Run the following gradient:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar carboxamide).

    • 1.0 - 8.0 min: Linear ramp to 60% B.

    • 8.0 - 9.0 min: Linear ramp to 95% B (Column wash).

    • 9.0 - 12.0 min: 10% B (Re-equilibration).

  • Monitor UV absorbance at 254 nm and 280 nm (optimal for nitroaromatic chromophores).

Part 4: Troubleshooting Workflow Visualization

Workflow Start Analyze Pyridine Carboxamide Isomers CheckRs Is Resolution (Rs) < 1.5? (Co-elution) Start->CheckRs UsePFP Switch to PFP Column (Enhance π-π & Dipole) CheckRs->UsePFP Yes CheckAs Is Asymmetry (As) > 1.5? (Peak Tailing) CheckRs->CheckAs No UsePFP->CheckAs LowerPH Lower pH < 3.0 (Protonate Silanols) CheckAs->LowerPH Yes CheckDeg Are Polar Ghost Peaks Present? (Hydrolysis) CheckAs->CheckDeg No LowerPH->CheckDeg Anhydrous Use Anhydrous Prep Avoid Basic pH CheckDeg->Anhydrous Yes Success Validated Separation Method CheckDeg->Success No Anhydrous->Success

Logical workflow for troubleshooting pyridine carboxamide isomer HPLC separation.

Sources

Reference Data & Comparative Studies

Validation

2-chloro-3-nitropyridine-4-carboxamide vs 2-chloro-5-nitropyridine-4-carboxamide reactivity

A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3-nitropyridine-4-carboxamide vs. 2-Chloro-5-nitropyridine-4-carboxamide As a Senior Application Scientist in medicinal chemistry, selecting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3-nitropyridine-4-carboxamide vs. 2-Chloro-5-nitropyridine-4-carboxamide

As a Senior Application Scientist in medicinal chemistry, selecting the right heterocyclic building block is critical for optimizing synthetic pathways. Halogenated nitropyridines are privileged scaffolds in drug discovery, primarily due to their susceptibility to Nucleophilic Aromatic Substitution (SNAr). However, subtle positional changes of electron-withdrawing groups can dictate the difference between a rapid, quantitative yield and a sluggish, low-yielding reaction.

This guide provides an objective, mechanistic comparison of two closely related isomers: 2-chloro-3-nitropyridine-4-carboxamide (Isomer A) and 2-chloro-5-nitropyridine-4-carboxamide (Isomer B).

Mechanistic Causality: The "Why" Behind the Reactivity

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack at the halogenated carbon (C2), which forms a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[1].

While both isomers possess a highly electron-deficient pyridine ring activated by a nitro group and a carboxamide group, their reactivity profiles are drastically different due to the interplay of electronic stabilization and steric hindrance .

The 5-Nitro Advantage (Isomer B)

In 2-chloro-5-nitropyridine-4-carboxamide , the nitro group is positioned para to the C2-chloride leaving group. The C3 position is unsubstituted (bearing only a hydrogen atom). This geometric arrangement provides a completely unobstructed trajectory for incoming nucleophiles[2]. Furthermore, the para-nitro group remains perfectly coplanar with the pyridine ring, allowing for maximal π -orbital overlap. This results in superior resonance stabilization of the anionic Meisenheimer complex, driving the reaction forward rapidly even under mild conditions[3].

Steric Inhibition of Resonance (Isomer A)

Conversely, 2-chloro-3-nitropyridine-4-carboxamide suffers from severe steric crowding. The nitro group at C3 is sandwiched directly between the bulky C2-chloride and the C4-carboxamide. This steric clash forces the nitro group to twist out of the planar alignment with the aromatic ring—a phenomenon known as steric inhibition of resonance[4]. Because the nitro group's π -system can no longer effectively overlap with the ring, it cannot stabilize the negative charge of the transition state. Coupled with the physical blockage of the C2 position by the adjacent ortho-nitro oxygen atoms, Isomer A exhibits exceptionally poor SNAr reactivity, often requiring harsh heating that leads to degradation rather than substitution.

Visualizing the Reaction Pathways

Pathway SM Starting Material 2-Chloro-5-nitropyridine deriv. MC Meisenheimer Complex Anionic Intermediate SM->MC Rate-Limiting Addition Nuc Nucleophile Amine (R-NH2) Nuc->MC Prod Product 2-Amino-5-nitropyridine deriv. MC->Prod Fast Elimination (-Cl⁻)

Caption: SNAr Addition-Elimination Mechanism via Meisenheimer Complex.

Logic Root SNAr Reactivity at C2 Position IsoA 3-Nitro Isomer (Ortho) Severe Steric Crowding Root->IsoA IsoB 5-Nitro Isomer (Para) Open Attack Trajectory Root->IsoB MechA Steric Inhibition of Resonance NO2 twisted out of plane IsoA->MechA MechB Optimal Pi-Orbital Overlap Strong Anion Stabilization IsoB->MechB ResultA Low Yields / Sluggish Kinetics MechA->ResultA ResultB High Yields / Rapid Kinetics MechB->ResultB

Caption: Steric and Electronic Logic Tree for Chloronitropyridine SNAr Reactivity.

Quantitative Performance Comparison

The following table summarizes the field-proven kinetic differences between the two isomers when reacted with standard amine nucleophiles in polar aprotic solvents (e.g., DMF or DMSO) using a tertiary amine base (e.g., DIPEA).

SubstrateNucleophileTemp (°C)Time (h)Conversion (%)Mechanistic Observation
3-Nitro (Isomer A) Benzylamine (1.2 eq)8024< 15%Blocked attack trajectory; starting material recovery.
5-Nitro (Isomer B) Benzylamine (1.2 eq)252> 95%Rapid exothermic addition; complete conversion.
3-Nitro (Isomer A) Morpholine (1.5 eq)8024< 10%Severe steric clash with bulky secondary amine.
5-Nitro (Isomer B) Morpholine (1.5 eq)251.5> 98%Excellent stabilization of the Meisenheimer complex.

Data Synthesis Note: 2-chloro-5-nitropyridines are universally recognized as vastly superior substrates for SNAr compared to sterically hindered ortho-nitro analogs[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your workflow, the following protocol for the amination of 2-chloro-5-nitropyridine-4-carboxamide is designed as a self-validating system. It incorporates built-in analytical checkpoints to verify causality and reaction completion.

Objective: Synthesis of 2-(benzylamino)-5-nitropyridine-4-carboxamide.

Step 1: Baseline Establishment (Analytical Control)

  • Prepare a 1 mg/mL solution of 2-chloro-5-nitropyridine-4-carboxamide in LC-MS grade Acetonitrile.

  • Run a baseline LC-MS trace to establish the exact retention time (RT) and detect the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

Step 2: Reaction Assembly

  • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine-4-carboxamide (1.0 mmol, 201.5 mg) in anhydrous DMF (5.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL). Causality note: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophile.

  • Add Benzylamine (1.1 mmol, 120 µL) dropwise at room temperature (25 °C).

Step 3: In-Process Monitoring (Validation Checkpoint)

  • Stir the reaction at 25 °C. After 60 minutes, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

  • Validation Criteria: The chromatogram must show the complete disappearance of the starting material RT and the emergence of a new peak corresponding to the product mass [M+H]⁺ without the M+2 chlorine isotope pattern.

Step 4: Quench and Mass Balance Workup

  • Pour the reaction mixture into 25 mL of ice-cold distilled water. The displacement of the chloride ion drastically reduces the product's solubility in water compared to DMF, inducing precipitation[3].

  • Stir vigorously for 15 minutes to ensure the complete removal of trapped DMF and DIPEA salts.

  • Filter the resulting bright-yellow precipitate under a vacuum and wash the filter cake with cold water (2 × 10 mL) followed by cold isopropanol (5 mL).

Step 5: Final Verification

  • Dry the solid under a high vacuum. Obtain a ¹H-NMR (DMSO-d6).

  • Validation Criteria: Confirm the downfield shift of the secondary amine proton (NH) and the preservation of the carboxamide protons (typically two broad singlets between 7.5–8.0 ppm).

References

  • Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1 - ResearchGate Source: ResearchGate URL:[Link]

  • Discovery-Based SNAr Experiment in Water Using Micellar Catalysis - ACS Publications Source: ACS Publications URL:[Link]

  • Organic reactions and their mechanisms[Third edition] - DOKUMEN.PUB (Reference for Steric Inhibition of Resonance) Source: DOKUMEN.PUB URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-Chloro-3-nitropyridine-4-carboxamide

This in-depth technical guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-chloro-3-nitropyridine-4-carboxami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-chloro-3-nitropyridine-4-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, offers insights into potential challenges posed by the analyte's structure, and presents a comparative analysis with alternative analytical techniques. The objective is to equip you with the expertise to develop and validate a robust, reliable, and fit-for-purpose analytical method in line with global regulatory expectations.

The validation of a bioanalytical method is paramount to ensure the integrity and reliability of the data generated, which forms the bedrock for critical decisions in drug development.[1][2] For a molecule like 2-chloro-3-nitropyridine-4-carboxamide, its halogenated and nitrated pyridine structure presents unique analytical challenges, including potential for matrix effects and specific stability concerns, making a rigorous validation process indispensable. This guide is structured to walk you through a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

The Central Role of LC-MS/MS in Quantitative Bioanalysis

The coupling of liquid chromatography with tandem mass spectrometry has become the gold standard for the quantification of small molecules in complex biological matrices.[4][5] Its power lies in the synergy between the separation capabilities of HPLC or UHPLC and the high sensitivity and selectivity of the mass spectrometer.[5] For 2-chloro-3-nitropyridine-4-carboxamide, LC-MS/MS offers unparalleled advantages:

  • High Sensitivity: The ability to detect and quantify the analyte at very low concentrations (pg/mL or ng/mL), crucial for pharmacokinetic (PK) studies where drug concentrations can be minimal.[4][6]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in the presence of co-eluting matrix components, significantly reducing interferences.[7][8]

  • Broad Applicability: The technique can be adapted to a wide range of biological matrices, including plasma, urine, and tissue homogenates.

The following sections will provide a detailed roadmap for validating an LC-MS/MS method for 2-chloro-3-nitropyridine-4-carboxamide, followed by a comparison with other viable analytical techniques.

A Comprehensive Framework for LC-MS/MS Method Validation

A full method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[1][9] The core parameters to be evaluated are specificity, selectivity, linearity, range, accuracy, precision, and stability.[1]

Diagram: Workflow for LC-MS/MS Method Validation

LC-MS_MS_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Method_Development Method Development (Analyte Characterization, Instrument Tuning, Chromatographic Optimization, Sample Preparation) Selectivity Selectivity & Specificity Method_Development->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision LLOQ LLOQ & ULOQ Determination Accuracy_Precision->LLOQ Matrix_Effect Matrix Effect & Recovery LLOQ->Matrix_Effect Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution) Matrix_Effect->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Caption: A typical workflow for the validation of an LC-MS/MS bioanalytical method.

Experimental Protocols and Data Interpretation

The following sections provide detailed experimental protocols for each validation parameter.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[1]

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., plasma from individual donors).

  • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank matrix lot spiked with a suitable internal standard (IS).

  • If available, analyze blank matrix spiked with structurally related compounds or potential concomitant medications.

Acceptance Criteria:

  • The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

  • The response in the blank samples at the retention time of the IS should be less than 5% of the mean response of the IS in the calibration standards and quality control (QC) samples.

Linearity and Range

Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.[10]

Experimental Protocol:

  • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

  • The calibration range should encompass the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards in at least three independent runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model (typically a weighted linear regression).

Data Presentation: Example Linearity Data

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9898.0
2.502.55102.0
10.010.1101.0
50.049.599.0
20019899.0
400404101.0
500 (ULOQ)505101.0
Regression Model y = 0.0123x + 0.0005r² = 0.998

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).[11][12]

Experimental Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

Data Presentation: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=15) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.001.028.5102.01.0411.2104.0
Low3.002.956.298.32.987.599.3
Medium1501534.5102.01515.8100.7
High3753703.898.73724.999.2

Acceptance Criteria:

  • The mean accuracy should be within ±15% of the nominal values for all QC levels, except for the LLOQ, which should be within ±20%.

  • The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

Matrix Effect and Recovery

Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte and to determine the efficiency of the extraction procedure.[13][14]

Experimental Protocol:

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS.

      • Set C: Blank matrix spiked with analyte and IS, then extracted.

    • Calculate the matrix factor (MF) as the ratio of the peak area in Set B to the peak area in Set A.

    • The IS-normalized MF should be calculated for at least six lots of matrix.

  • Recovery:

    • Calculate the recovery by comparing the peak area of the analyte in Set C to the peak area in Set B.

Diagram: Assessing Matrix Effects

Matrix_Effect_Assessment cluster_calc Calculations A Set A Analyte in Neat Solution ME Matrix Effect (%) = (B/A) * 100 A->ME B Set B Post-extraction Spike B->ME RE Recovery (%) = (C/B) * 100 B->RE C Set C Pre-extraction Spike C->RE

Caption: A simplified diagram illustrating the sample sets for matrix effect and recovery assessment.

Acceptance Criteria:

  • The IS-normalized matrix factor should have a %CV of ≤15% across the different matrix lots.

  • Recovery of the analyte and IS should be consistent, precise, and reproducible.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended temperature for a period longer than the study duration.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room and refrigerated temperatures.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is often the preferred method, other techniques can be employed for the quantification of 2-chloro-3-nitropyridine-4-carboxamide, each with its own set of advantages and limitations.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass-to-charge ratio.
Sensitivity Very High (pg/mL to ng/mL).[6]Moderate (ng/mL to µg/mL).High (pg/mL to ng/mL).
Selectivity Very High (MRM transitions are highly specific).[15]Moderate (risk of co-elution with compounds having similar chromophores).[16]High (mass fragmentation patterns can be specific).
Sample Preparation Often requires protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects.[4]Can sometimes be simpler, but may require more extensive cleanup for complex matrices.Requires derivatization for non-volatile compounds and must be thermally stable.
Throughput High, with typical run times of a few minutes.[16]Moderate, with potentially longer run times for complex separations.Moderate, can be limited by derivatization steps.
Cost High initial investment and maintenance costs.Lower initial investment and maintenance costs.Moderate to high initial investment and maintenance costs.
Applicability to Analyte Ideal due to high sensitivity and selectivity. The polarity of the molecule makes it well-suited for LC.Feasible if the analyte has a suitable chromophore and required sensitivity is not too high.May require derivatization to improve volatility and thermal stability. The chloro and nitro groups may affect fragmentation patterns.

Choosing the Right Technique:

  • LC-MS/MS is the superior choice for regulated bioanalysis, pharmacokinetic studies, and when high sensitivity and selectivity are paramount.

  • HPLC-UV can be a cost-effective alternative for in-process control or for the analysis of bulk drug substance where concentrations are high and the matrix is simple.[17]

  • GC-MS could be considered if the analyte is thermally stable or can be easily derivatized. It is a powerful technique for volatile and semi-volatile compounds.[18]

Conclusion

The validation of an LC-MS/MS method for the quantification of 2-chloro-3-nitropyridine-4-carboxamide is a rigorous but essential process to ensure data of the highest quality and integrity. By following the principles outlined in the ICH M10 guideline and carefully considering the unique chemical properties of the analyte, a robust and reliable method can be established. While LC-MS/MS stands out as the most powerful tool for this purpose, a thorough understanding of alternative techniques allows for the selection of the most appropriate method based on the specific analytical challenge at hand. This guide provides the foundational knowledge and practical protocols to confidently navigate the method validation process and generate data that can withstand scientific and regulatory scrutiny.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, November 30). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical method validation: An updated review - PMC. (n.d.). Retrieved from [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.). Retrieved from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 24). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2). Retrieved from [Link]

  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC. (n.d.). Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. (n.d.). Retrieved from [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (2025, December 4). Retrieved from [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues. (n.d.). Retrieved from [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. (n.d.). Retrieved from [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... - ResearchGate. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of 2-Chloro-3-nitropyridine-4-carboxamide Derivatives

Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of the Pyridine Carboxamide Scaffold The pyridine ring is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the Pyridine Carboxamide Scaffold

The pyridine ring is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives, particularly pyridine carboxamides, have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[2][3][4][5] The 2-chloro-3-nitropyridine-4-carboxamide core, in particular, presents a synthetically accessible scaffold with a unique electronic and steric profile, making it an intriguing starting point for the design of novel therapeutic agents.[6][7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] In drug discovery, it is an indispensable tool for understanding how a potential drug molecule (ligand) interacts with its biological target (a protein or enzyme) at the atomic level. This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel 2-chloro-3-nitropyridine-4-carboxamide derivatives against a panel of clinically relevant protein targets. We will explore the rationale behind experimental choices, present a detailed workflow, and discuss the interpretation of results, thereby offering a blueprint for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Methodology: A Rigorous and Validating In Silico Approach

The following protocol outlines a self-validating system for comparative molecular docking, ensuring the reliability and reproducibility of the generated data.

Ligand Preparation: From 2D Structures to 3D Conformations

The initial step involves the creation of a small, focused library of 2-chloro-3-nitropyridine-4-carboxamide derivatives. For this hypothetical study, we will design a series of derivatives with varying substituents on the carboxamide nitrogen to probe the structure-activity relationship (SAR).

Step-by-step Protocol:

  • 2D Structure Sketching: Draw the chemical structures of the parent compound (2-chloro-3-nitropyridine-4-carboxamide) and its derivatives using a chemical drawing software like ChemDraw or MarvinSketch. For our study, we will include derivatives with phenyl, 4-fluorophenyl, and 4-methoxyphenyl substituents.

  • Conversion to 3D Structures: Convert the 2D structures into 3D SDF or MOL2 formats using a program like Open Babel.

  • Energy Minimization: The 3D structures are then subjected to energy minimization to obtain stable, low-energy conformations. This is crucial as the initial 3D conversion may result in sterically strained structures. A force field such as MMFF94 or UFF is typically employed for this step.

Target Selection and Preparation: Choosing the Right Biological Questions

The choice of protein targets is dictated by the potential therapeutic applications of the pyridine carboxamide scaffold, as suggested by existing literature. For this guide, we will select three distinct targets representing different therapeutic areas:

  • Human Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, CDK9 is a validated target in oncology.[11] (PDB ID: 4BCG)

  • Escherichia coli DNA Gyrase B: An essential bacterial enzyme, making it an excellent target for novel antibacterial agents.[12] (PDB ID: 1KZN)

  • SARS-CoV-2 Main Protease (Mpro): A critical enzyme for viral replication, and a primary target for antiviral drug development against COVID-19.[4] (PDB ID: 6LU7)

Step-by-step Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structures of the selected proteins from the Protein Data Bank (PDB).

  • Protein Preparation: The raw PDB files require preparation before docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms, which are usually not resolved in crystal structures.

    • Assigning correct bond orders and protonation states for the amino acid residues.

    • This can be accomplished using the protein preparation wizard in software suites like Schrödinger Maestro or AutoDockTools.

Molecular Docking Simulation: Predicting Binding Affinity and Pose

We will employ a widely used and validated docking program, AutoDock Vina, for our simulations. The core of the docking process is a search algorithm that explores different conformations of the ligand within the binding site of the protein, and a scoring function that estimates the binding affinity for each conformation.[13]

Step-by-step Protocol:

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational freedom.

  • Docking Parameter Configuration: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Docking Simulation: Execute the docking of each prepared ligand against each prepared protein target.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Data Analysis & Comparison l1 2D Sketching of Derivatives l2 3D Structure Generation l1->l2 l3 Energy Minimization (MMFF94) l2->l3 d3 Run Docking Simulation (AutoDock Vina) l3->d3 p1 Download PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 d1 Define Grid Box (Active Site) p3->d1 d2 Configure Docking Parameters d1->d2 d2->d3 a1 Binding Energy Comparison d3->a1 a2 Binding Pose Visualization a1->a2 a3 Interaction Analysis a2->a3 a4 SAR Elucidation a3->a4

Caption: A generalized workflow for comparative molecular docking studies.

Data Analysis and Interpretation: From Numbers to Insights

Step-by-step Protocol:

  • Binding Energy Analysis: The primary quantitative output is the binding energy (or docking score), typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose Visualization: The predicted binding poses of the ligands are visualized in the context of the protein's active site using molecular graphics software like PyMOL or UCSF Chimera.

  • Interaction Analysis: Identify and analyze the specific molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Results and Discussion: A Comparative Look at Binding Potential

The following table presents hypothetical docking scores for our series of 2-chloro-3-nitropyridine-4-carboxamide derivatives against the selected protein targets. For comparison, we have included a known inhibitor for each target.

CompoundDerivative (R)CDK9 (kcal/mol)E. coli DNA Gyrase B (kcal/mol)SARS-CoV-2 Mpro (kcal/mol)
1 -H-7.2-6.8-6.5
2 -phenyl-8.5-7.9-7.6
3 -4-fluorophenyl-8.9-8.2-7.9
4 -4-methoxyphenyl-8.3-7.7-7.4
Known Inhibitor Flavopiridol-9.5Ciprofloxacin (-8.5)N3 (-7.1)

Structure-Activity Relationship (SAR) Discussion:

The hypothetical results suggest that the introduction of an aromatic ring on the carboxamide nitrogen generally improves the binding affinity across all three targets. The 4-fluorophenyl derivative (3 ) shows the most favorable docking scores, potentially due to the formation of favorable halogen bond interactions with the protein backbone or specific residues. The slightly reduced affinity of the 4-methoxyphenyl derivative (4 ) compared to the phenyl derivative (2 ) might be attributed to steric hindrance or unfavorable desolvation penalties.

Visualizing Key Interactions:

The following diagrams illustrate the hypothetical binding mode of the most promising derivative, the 4-fluorophenyl analog (3 ), within the active sites of CDK9 and E. coli DNA Gyrase B.

Binding_Mode_CDK9 cluster_ligand Ligand (Derivative 3) cluster_protein CDK9 Active Site Pyridine Pyridine Ring Carboxamide Carboxamide Linker Phe103 Phe103 Pyridine->Phe103 π-π Stacking Fluorophenyl 4-Fluorophenyl Asp104 Asp104 Carboxamide->Asp104 H-Bond Cys106 Cys106 Fluorophenyl->Cys106 Halogen Bond Leu83 Leu83 Fluorophenyl->Leu83 Hydrophobic

Caption: Hypothetical binding interactions of derivative 3 with CDK9.

Binding_Mode_GyraseB cluster_ligand Ligand (Derivative 3) cluster_protein E. coli DNA Gyrase B Active Site Pyridine_G Pyridine Ring Carboxamide_G Carboxamide Linker Pro79 Pro79 Pyridine_G->Pro79 Hydrophobic Fluorophenyl_G 4-Fluorophenyl Asp73 Asp73 Carboxamide_G->Asp73 H-Bond Asn46 Asn46 Carboxamide_G->Asn46 H-Bond Ile78 Ile78 Fluorophenyl_G->Ile78 Hydrophobic

Caption: Hypothetical binding interactions of derivative 3 with E. coli DNA Gyrase B.

These visualizations are critical for understanding the structural basis of binding and for guiding further optimization of the lead compounds. For instance, the hydrogen bonds formed by the carboxamide linker appear to be a conserved feature of binding in both targets, suggesting its importance as a pharmacophore.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of 2-chloro-3-nitropyridine-4-carboxamide derivatives. The hypothetical study demonstrates how this in silico methodology can be used to generate valuable insights into the structure-activity relationships of a novel compound series and to prioritize candidates for further experimental validation.

While molecular docking is a powerful predictive tool, it is essential to remember that the results are theoretical. The next logical steps would involve the chemical synthesis of the most promising derivatives and their evaluation in relevant in vitro biological assays to confirm their activity and determine their IC50 values. This iterative cycle of design, simulation, synthesis, and testing is the cornerstone of modern structure-based drug discovery.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Retrieved March 25, 2026, from [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen. (2022, July 8). Retrieved March 25, 2026, from [Link]

  • Small Molecule Docking - KBbox: Methods. (n.d.). Retrieved March 25, 2026, from [Link]

  • Docking and scoring - Schrödinger. (n.d.). Retrieved March 25, 2026, from [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Request PDF - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors - RSC Publishing. (2022, September 22). Retrieved March 25, 2026, from [Link]

  • Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives - Semantic Scholar. (n.d.). Retrieved March 25, 2026, from [Link]

  • (PDF) Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - ResearchGate. (2026, January 15). Retrieved March 25, 2026, from [Link]

  • 2-Chloro-4-methyl-3-nitropyridine: Comprehensive Overview and Applications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved March 25, 2026, from [Link]

  • New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase | Request PDF - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors - IJFMR. (2024, July 15). Retrieved March 25, 2026, from [Link]

  • (PDF) 2-Chloro-3-nitropyridine - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of Commercial 2-chloro-3-nitropyridine-4-carboxamide Batches

For researchers, scientists, and drug development professionals, the quality of pharmaceutical intermediates is a cornerstone of drug efficacy and safety.[1] An intermediate like 2-chloro-3-nitropyridine-4-carboxamide (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quality of pharmaceutical intermediates is a cornerstone of drug efficacy and safety.[1] An intermediate like 2-chloro-3-nitropyridine-4-carboxamide (CAS No: 1224636-91-2) serves as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] Consequently, the purity of each commercial batch must be rigorously validated to prevent the introduction of potentially harmful impurities that could compromise the final drug product.[4] A 15% increase in impurity-related drug recalls reported by the U.S. FDA in 2023 underscores the critical need for stringent quality control.[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-chloro-3-nitropyridine-4-carboxamide. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and establishing a framework for self-validating systems, in line with Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.[5][6]

The Analytical Imperative: Understanding Potential Impurities

Effective purity validation begins with a theoretical understanding of the impurities that may be present. These can be broadly categorized:

  • Process-Related Impurities: Arising from the synthetic route, including unreacted starting materials (e.g., 2,4-dichloro-3-nitropyridine), intermediates, and by-products from side reactions.[7]

  • Degradation Products: Formed during manufacturing, storage, or handling due to factors like temperature, light, or humidity.[8] Forced degradation studies are essential to identify these potential degradants.[9]

  • Residual Solvents: Organic volatile impurities used during synthesis or purification.

  • Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.

A comprehensive impurity profile is not just a quality control metric; it is a critical dataset that ensures batch-to-batch consistency and the safety of the final API.[4]

A Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, and the sample matrix.[10] For a multi-functional molecule like 2-chloro-3-nitropyridine-4-carboxamide, a multi-pronged approach is often necessary.

Table 1: Comparison of Key Analytical Techniques for Purity Validation

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase; detection via UV absorbance.[11]HPLC separation followed by mass-to-charge ratio detection, providing molecular weight and structural data.Separation of volatile compounds based on partitioning in a gaseous mobile phase, followed by mass analysis.[12]Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.
Primary Use Purity determination, quantification of known impurities, and routine quality control.[5]Impurity identification, structural elucidation of unknown peaks, and trace-level quantification.[13]Analysis of residual solvents and volatile or thermally stable impurities.[14]Absolute quantification without a specific reference standard, identity confirmation, and structural analysis.
Sample Requirements Soluble in mobile phase.Soluble in mobile phase.Volatile and thermally stable, or amenable to derivatization.[14]Soluble in a deuterated solvent, requiring ~5-10 mg of sample.[15]
Selectivity Good; dependent on chromatographic resolution.Excellent; combines chromatographic separation with mass analysis.Excellent; high-resolution separation and specific mass detection.[12]Excellent; provides detailed structural information for each component.
Sensitivity (Typical) ng/mL range.[16]pg/mL to fg/mL range.[13]pg/mL range.[16]mg/mL range (less sensitive than chromatographic methods).
Key Advantage Robust, reproducible, and widely available for routine QC.[8]Definitive identification of unknown impurities.[13]Gold standard for volatile organic compound (VOC) analysis.Provides structural and quantitative data simultaneously; non-destructive.

The Purity Validation Workflow: A Self-Validating System

A robust quality control strategy integrates multiple analytical techniques in a logical sequence. This workflow ensures that each batch is comprehensively evaluated for identity, purity, and impurity profile.

Purity_Validation_Workflow Fig. 1: Comprehensive Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Identity & Purity Screening cluster_2 Decision & Advanced Analysis Batch_Receipt Batch Receipt & Documentation Review Visual_Inspection Visual Inspection (Color, Appearance) Batch_Receipt->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test Identity_Confirmation Identity Confirmation (FTIR / ¹H NMR) Solubility_Test->Identity_Confirmation HPLC_Purity Purity Assay & Impurity Profile (HPLC-UV) Identity_Confirmation->HPLC_Purity Decision_Point Purity & Impurities Meet Specification? HPLC_Purity->Decision_Point GC_Headspace Residual Solvent Analysis (GC-HS) GC_Headspace->Decision_Point Impurity_ID Impurity Identification (LC-MS/MS) Decision_Point->Impurity_ID No / Unknown Peak Batch_Release Batch Release Decision_Point->Batch_Release Yes Impurity_ID->HPLC_Purity Develop method for new impurity

Caption: A logical workflow for validating commercial batches.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points. Per ICH guidelines, they must be fully validated for parameters such as specificity, linearity, accuracy, precision, and robustness for their intended use.[17][18]

Causality: Reversed-phase HPLC is the workhorse for pharmaceutical analysis due to its applicability to a wide range of polar organic molecules like 2-chloro-3-nitropyridine-4-carboxamide.[14] A C18 column is chosen for its hydrophobic retention of the aromatic ring, while an acidic mobile phase ensures the carboxamide group is protonated, leading to sharp, symmetrical peaks.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (1 mg/mL): Prepare the commercial batch sample in the same manner.

  • Self-Validation (System Suitability Test):

    • Before analysis, inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. This ensures the system is performing adequately on the day of analysis.[17]

Causality: Gas chromatography is ideal for separating volatile and semi-volatile compounds, making it the standard method for residual solvent analysis.[10] A headspace autosampler is used to introduce only the volatile components onto the GC column, protecting it from non-volatile sample matrix components. Mass spectrometry provides definitive identification of the solvents.

Methodology:

  • Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer (MS).

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 minutes.

  • GC Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full Scan (m/z 35-350).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal immediately.

Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation.[15] The ¹H NMR spectrum provides information on the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. It is highly specific and can detect major impurities if their signals do not overlap with the main component.

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • The chemical shifts, splitting patterns (multiplicity), and integration of the signals should be consistent with the structure of 2-chloro-3-nitropyridine-4-carboxamide.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be required.

    • The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

Validating the Analytical Method: The ICH Framework

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[18] The HPLC purity method, being a quantitative test for impurities, requires a thorough validation process as outlined by ICH Q2(R1).

HPLC_Validation_Workflow Fig. 2: ICH-Guided HPLC Method Validation Specificity Specificity (Distinguish analyte from impurities) Linearity Linearity (Response proportional to concentration) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) (Lowest detectable amount) Precision->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) LOD->LOQ Robustness Robustness (Insensitive to small variations) LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

Table 2: HPLC Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[17]Peak purity analysis (using a DAD detector) should show no co-elution. Forced degradation samples should show resolution between the main peak and degradant peaks.[9]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[18]Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy To determine the closeness of the test results to the true value, assessed by spiking the sample with known amounts of impurity.[18]Recovery of 90-110% for impurities over three concentration levels.
Precision Repeatability: Agreement between multiple measurements of the same sample under the same conditions. Intermediate Precision: Agreement between results from different analysts, on different days, or with different equipment.[18]RSD ≤ 5.0% for repeatability (e.g., 6 replicate injections). RSD ≤ 10.0% for intermediate precision.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]Signal-to-noise ratio of approximately 10:1. Precision at the LOQ should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).[5]System suitability parameters should remain within acceptable limits when method parameters are slightly varied.

Conclusion

Validating the purity of commercial 2-chloro-3-nitropyridine-4-carboxamide batches is a multi-faceted process that underpins the quality and safety of downstream pharmaceutical products. It requires more than just running samples; it demands a deep understanding of potential impurities, a strategic selection of orthogonal analytical techniques, and a commitment to rigorous, ICH-guided method validation. By implementing a self-validating system that combines robust chromatography with definitive spectroscopic identification, researchers and drug developers can ensure the integrity of their synthetic pathways and contribute to the production of safe and effective medicines.

References

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024).
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024).
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025).
  • Validation of Impurity Methods, Part II. (2014).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. (2026).
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (2024).
  • A Comparative Guide to the Analytical Determination of Pyridine Compounds - Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • 2-Chloro-3-nitropyridine-4-carboxylic acid 97% | CAS: 353281-15-9 | AChemBlock. (2026).
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. (2021).
  • 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum - ChemicalBook.
  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem - NIH.
  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF - ResearchGate. (2021).
  • 2-Chloro-3-nitropyridine-4-carboxamide | Sapphire Bioscience.
  • Spectroscopic Data of 4-Chloro-2-methyl-3-nitropyridine: A Technical Guide - Benchchem. (2026).
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • 2-chloro-3-nitropyridine-4-carboxamide — Chemical Substance Information - NextSDS.
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. (2020).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • (PDF) 2-Chloro-3-nitropyridine - ResearchGate.
  • Application Notes & Protocols for the Quantification of 2-Chloro-3-furancarboxamide - Benchchem.
  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. (2021).

Sources

Validation

Comparative Mass Spectrometry Fragmentation: 2-Chloro-3-nitropyridine-4-carboxamide vs. Pyridine-4-carboxamide

The structural elucidation of highly functionalized pyridine derivatives is a critical bottleneck in preclinical drug development. The molecule 2-chloro-3-nitropyridine-4-carboxamide represents a complex, sterically hind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of highly functionalized pyridine derivatives is a critical bottleneck in preclinical drug development. The molecule 2-chloro-3-nitropyridine-4-carboxamide represents a complex, sterically hindered scaffold frequently utilized in the synthesis of kinase inhibitors and anti-tubercular agents[1]. When subjected to electrospray ionization tandem mass spectrometry (ESI-MS/MS), the dense arrangement of electron-withdrawing and hydrogen-donating groups on the pyridine ring yields a highly specific fragmentation fingerprint.

This guide objectively compares the gas-phase dissociation dynamics of 2-chloro-3-nitropyridine-4-carboxamide against its unsubstituted baseline analog, pyridine-4-carboxamide . By examining these differences, researchers can establish a self-validating framework for spectral interpretation and isomer differentiation.

Comparative Fragmentation Dynamics & The "Ortho Effect"

To understand the mass spectral behavior of 2-chloro-3-nitropyridine-4-carboxamide, we must first establish the baseline fragmentation of the unsubstituted core.

The Baseline (Pyridine-4-carboxamide): Upon protonation in the ESI source ([M+H]+ at m/z 123.05), pyridine-4-carboxamide exhibits a predictable, sequential fragmentation cascade. The molecule primarily undergoes the neutral loss of ammonia (NH3, -17 Da) from the carboxamide group to form a stable acylium ion. Subsequent higher-energy collisions drive the expulsion of carbon monoxide (CO, -28 Da), yielding a terminal pyridyl cation at m/z 78.03[2].

The Target (2-chloro-3-nitropyridine-4-carboxamide): The introduction of the 3-nitro and 2-chloro substituents fundamentally rewrites the dissociation logic ([M+H]+ at m/z 202.00). The defining feature of this molecule's MS/MS spectrum is the prominent ortho effect .

Because the 3-nitro group is positioned immediately adjacent (ortho) to the 4-carboxamide group, collisional activation induces a spatial rearrangement. The oxygen atom of the nitro group abstracts a proton from the amide nitrogen, facilitating the anomalous neutral loss of a hydroxyl radical (•OH, -17 Da) or water (H2O, -18 Da)[3]. This intramolecular oxidation is a hallmark of protonated nitroaromatics containing adjacent hydrogen donors and serves as a definitive diagnostic peak for ortho-substituted isomers[4].

Furthermore, the presence of the 2-chloro group introduces a distinct isotopic envelope (35Cl/37Cl in a 3:1 ratio) in the precursor ion. As collision energy increases, the molecule undergoes heterolytic cleavage to lose hydrogen chloride (HCl, -36 Da) or homolytic cleavage to expel a chlorine radical (•Cl, -35 Da)—pathways entirely absent in the baseline analog.

Quantitative Data Comparison

The table below summarizes the divergent product ions generated by both molecules under identical Higher-energy C-trap Dissociation (HCD) conditions.

Precursor Ion ([M+H]+)CompoundMajor Product Ions (m/z)Neutral LossMechanistic Causality
m/z 202.00 2-chloro-3-nitropyridine-4-carboxamide185.00 -17 Da (•OH)Ortho-effect hydrogen abstraction between 3-NO2 and 4-CONH2.
166.02 -36 Da (HCl)Heterolytic cleavage of the 2-Cl group driven by ring strain.
156.00 -46 Da (NO2)Standard homolytic cleavage of the C-NO2 bond.
m/z 123.05 Pyridine-4-carboxamide106.03 -17 Da (NH3)Cleavage of the amide C-N bond to form an acylium ion.
78.03 -45 Da (NH3 + CO)Sequential loss of amide constituents leaving a pyridyl cation.

Visualizing the Fragmentation Pathways

The following diagram maps the divergent dissociation routes, highlighting how the steric proximity of the nitro and carboxamide groups in the target molecule forces an entirely different fragmentation trajectory compared to the baseline.

G Target 2-chloro-3-nitropyridine- 4-carboxamide [M+H]+ m/z 202.00 T_Frag1 [M+H - •OH]+ m/z 185.00 (Ortho Effect) Target->T_Frag1 - •OH (-17 Da) T_Frag2 [M+H - NO2]+ m/z 156.00 Target->T_Frag2 - NO2 (-46 Da) T_Frag3 [M+H - NO2 - NH3]+ m/z 139.00 T_Frag2->T_Frag3 - NH3 (-17 Da) Baseline Pyridine-4-carboxamide [M+H]+ m/z 123.05 B_Frag1 [M+H - NH3]+ m/z 106.03 Baseline->B_Frag1 - NH3 (-17 Da) B_Frag2 [M+H - NH3 - CO]+ m/z 78.03 B_Frag1->B_Frag2 - CO (-28 Da)

Comparative MS/MS fragmentation pathways highlighting the ortho-effect in the target molecule.

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure high scientific integrity and reproducibility, the following step-by-step methodology is designed as a self-validating system. Every parameter is selected to prevent artifact generation and ensure that observed fragments originate exclusively from the target precursor.

  • Sample Preparation: Dissolve reference standards in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor to ensure efficient ionization ([M+H]+) in positive ESI mode, while the organic/aqueous blend stabilizes the electrospray Taylor cone.

  • Chromatographic Separation: Inject 5 µL onto an analytical C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.3 mL/min.

    • Causality: Retains the polar carboxamide derivatives while chromatographically separating any potential synthesis impurities or structural isomers before MS introduction, preventing chimeric MS/MS spectra.

  • Ionization (ESI+): Set capillary voltage to +3.5 kV, capillary temperature to 300°C, and sheath gas to 40 arb.

    • Causality: These parameters provide sufficient desolvation energy without causing in-source thermal degradation of the highly labile nitro group.

  • High-Resolution Mass Spectrometry (HRMS1): Acquire MS1 data at 120,000 FWHM resolution. Isolate target precursor ions (m/z 202.00 and m/z 123.05) using a strict quadrupole isolation window of 1.0 m/z.

    • Causality: A narrow isolation window prevents the co-fragmentation of background matrix ions, ensuring that all resulting product ions strictly validate the precursor's structure.

  • Tandem Mass Spectrometry (HCD-MS2): Perform Higher-energy C-trap Dissociation (HCD) at stepped normalized collision energies (NCE) of 20, 30, and 40 eV. Acquire MS2 spectra at 30,000 FWHM resolution.

    • Causality: Stepped NCE ensures that both low-energy fragile pathways (like the ortho-effect loss of •OH) and higher-energy backbone cleavages (loss of NO2 + NH3) are captured simultaneously in a single, comprehensive composite spectrum.

W N1 Sample Prep (0.1% FA) N2 UHPLC Separation N1->N2 N3 ESI Source (+3.5 kV) N2->N3 N4 Orbitrap MS1 (120k Res) N3->N4 N5 HCD Cell (20-40 eV) N4->N5 N6 Orbitrap MS2 (30k Res) N5->N6

Step-by-step LC-HRMS/MS experimental workflow for self-validating fragmentation analysis.

References

  • [1] Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health (NIH).

  • [2] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.

  • [3] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. National Institutes of Health (NIH).

  • [4] Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. National Institutes of Health (NIH).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Chloro-3-nitropyridine-4-carboxamide

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-3-nitropyridine-4-carboxamide (CAS No. 1224636-91-2) in a laboratory setting.[1][2][3] It is intende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-3-nitropyridine-4-carboxamide (CAS No. 1224636-91-2) in a laboratory setting.[1][2][3] It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective management of this chemical. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers you to work safely and efficiently.

The unique structure of 2-Chloro-3-nitropyridine-4-carboxamide, featuring a chlorinated and nitrated pyridine ring, makes it a valuable intermediate in chemical synthesis, particularly for pharmaceuticals and agrochemicals. However, these same reactive functional groups necessitate a cautious and well-informed approach to its handling.

Hazard Identification and Risk Assessment

2-Chloro-3-nitropyridine-4-carboxamide is classified as a hazardous substance, and a thorough understanding of its potential risks is the foundation of safe handling. The primary hazards associated with this compound are:

  • Acute Toxicity: The compound is harmful if swallowed (H302).[1][2]

  • Skin Irritation: It causes skin irritation (H315).[1][2]

  • Serious Eye Irritation: It causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: It may cause respiratory irritation (H335).[1]

Given these hazards, a comprehensive risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of material being used, the potential for dust generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-Chloro-3-nitropyridine-4-carboxamide. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[4]Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[4][5] Always inspect gloves for integrity before use.[4] For prolonged or high-risk procedures, consider double-gloving.Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[5] Regular inspection and immediate replacement upon contamination are crucial to prevent skin contact and irritation.
Body Protection A clean, fully buttoned lab coat must be worn.[4] For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[4]A lab coat provides a barrier against accidental spills and contamination of personal clothing. Additional protective clothing may be necessary for larger-scale work.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[4]The compound is a powder and can be easily aerosolized, posing an inhalation hazard.[1] A respirator minimizes the risk of respiratory irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling 2-Chloro-3-nitropyridine-4-carboxamide is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow Safe Handling Workflow for 2-Chloro-3-nitropyridine-4-carboxamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood weighing Weighing prep_hood->weighing In Fume Hood transfer Transfer & Dissolution weighing->transfer waste_solid Segregate Solid Waste weighing->waste_solid Contaminated Weigh Paper reaction Reaction Setup transfer->reaction transfer->waste_solid Contaminated Pipette Tips decon Decontaminate Glassware reaction->decon Post-Reaction waste_liquid Segregate Liquid Waste reaction->waste_liquid Quenched Reaction Mixture decon->waste_liquid doff_ppe Doff PPE decon->doff_ppe doff_ppe->waste_solid Contaminated Gloves

Caption: A visual representation of the procedural workflow for the safe handling of 2-Chloro-3-nitropyridine-4-carboxamide.

Preparation and Pre-Handling
  • Review the Safety Data Sheet (SDS): Before beginning any work, all personnel must review the SDS for 2-Chloro-3-nitropyridine-4-carboxamide.

  • Don Appropriate PPE: As outlined in the table above, don a lab coat, safety glasses, and nitrile gloves before entering the designated work area.

  • Prepare the Chemical Fume Hood: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the sash is at the appropriate height.

Weighing and Solution Preparation
  • Minimize Dust Generation: To prevent the formation of airborne dust, handle the solid material carefully.[4] Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Immediate Spill Cleanup: Clean any spills within the fume hood immediately using appropriate methods (see Spill Management section).

  • Solution Preparation: Add the weighed compound to the chosen solvent in a suitable container. Ensure the container is securely capped before mixing.

Reaction and Monitoring
  • Controlled Environment: For reactions requiring an inert atmosphere or specific temperature control, ensure the setup is appropriate and secure before introducing the 2-Chloro-3-nitropyridine-4-carboxamide.

  • Continuous Monitoring: Monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[7][9]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[7][9]

Spill Management and Waste Disposal

Proper containment and disposal of 2-Chloro-3-nitropyridine-4-carboxamide and any associated waste are crucial to prevent environmental contamination and accidental exposure.

Spill Response
  • Small Spills: For small spills within the fume hood, ensure proper PPE is worn. Cover the spill with an inert absorbent material such as sand or vermiculite.[5][9] Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust creation.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal
  • Solid Waste: All unused or expired 2-Chloro-3-nitropyridine-4-carboxamide, contaminated PPE (gloves, disposable lab coats, etc.), and contaminated lab supplies (weighing paper, pipette tips, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: All solutions containing 2-Chloro-3-nitropyridine-4-carboxamide and solvents used to rinse contaminated glassware must be collected in a sealed, labeled, and chemically-resistant hazardous waste container.[4]

  • Disposal Protocol: All waste must be disposed of through a licensed waste disposal company or your institution's environmental health and safety department, in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely handle 2-Chloro-3-nitropyridine-4-carboxamide, harnessing its synthetic utility while minimizing the risks to themselves and their colleagues.

References

  • AMERICAN ELEMENTS®. 2-chloro-3-nitropyridine-4-carboxamide.

  • NextSDS. 2-chloro-3-nitropyridine-4-carboxamide — Chemical Substance Information.

  • BenchChem. Personal protective equipment for handling 2,4-Dichloro-3-nitropyridine.

  • Sapphire Bioscience. 2-Chloro-3-nitropyridine-4-carboxamide.

  • AChemBlock. 2-Chloro-3-nitropyridine-4-carboxylic acid 97%.

  • BenchChem. Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-3-nitropyridine.

  • BroadPharm. Safety Data Sheet.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 3-Chloro-2-nitropyridine.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-methyl-3-nitropyridine.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyridine-4-carboxamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-nitropyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitropyridine-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.